Product packaging for 1-Trityl-1H-imidazole-4-methanol(Cat. No.:CAS No. 33769-07-2)

1-Trityl-1H-imidazole-4-methanol

Cat. No.: B1297185
CAS No.: 33769-07-2
M. Wt: 340.4 g/mol
InChI Key: DVQYFYUODSFBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Trityl-1H-imidazole-4-methanol is a useful research compound. Its molecular formula is C23H20N2O and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 669641. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N2O B1297185 1-Trityl-1H-imidazole-4-methanol CAS No. 33769-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-tritylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQYFYUODSFBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327604
Record name 1-Trityl-1H-imidazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33769-07-2
Record name 1-Trityl-1H-imidazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Trityl-1H-imidazole-4-methanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and experimental protocols of key chemical intermediates is paramount. This guide provides a detailed overview of this compound, a versatile building block in medicinal chemistry.

Core Physicochemical Properties

This compound, with CAS number 33769-07-2, is a stable imidazole derivative.[1][2] The bulky trityl (triphenylmethyl) group serves as a protecting group for the imidazole nitrogen, allowing for selective reactions at other positions of the molecule. This strategic protection is crucial in multi-step organic syntheses. The compound's properties make it a valuable intermediate in the development of novel therapeutic agents.[3][4]

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 33769-07-2[1][2]
Molecular Formula C₂₃H₂₀N₂O[5][6]
Molecular Weight 340.42 g/mol [5][6]
Melting Point 226-232 °C[1][6][7]
Boiling Point (Predicted) 516.1 ± 45.0 °C[1][6]
Density (Predicted) 1.10 ± 0.1 g/cm³[1][6]
XLogP3-AA (Lipophilicity) 3.9[5]
pKa (Predicted) 13.61 ± 0.10[6]
Exact Mass 340.157563266 Da[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic and analytical procedures. Below are protocols relevant to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the imidazole nitrogen of a precursor molecule, such as 4-imidazolemethanol, with a trityl group. A general procedure, adapted from the synthesis of similar trityl-protected imidazoles, is described below.[7][8]

Materials:

  • 4-Imidazolemethanol (1.0 eq)

  • Triphenylmethyl chloride (Trityl chloride, 1.0 eq)

  • Triethylamine or a similar non-nucleophilic base (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Sodium sulfate or Magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-imidazolemethanol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., triethylamine) to the solution and stir for 10-15 minutes at room temperature.

  • Add triphenylmethyl chloride portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]

  • Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent like dichloromethane.

  • The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.

  • The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification is achieved via column chromatography on silica gel to obtain pure this compound.

G cluster_reagents Starting Materials cluster_process Reaction & Purification reagent reagent process process product product ImidazoleMethanol 4-Imidazolemethanol Reaction Stir at RT (18-24h) ImidazoleMethanol->Reaction Combine TritylCl Trityl Chloride TritylCl->Reaction Combine Base Base (e.g., TEA) Base->Reaction Combine Solvent Anhydrous Solvent (DMF) Solvent->Reaction Combine Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Crude Product FinalProduct 1-Trityl-1H-imidazole- 4-methanol Purification->FinalProduct Purified

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The characteristic peaks of the trityl group (aromatic protons) and the imidazole ring protons will be present.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[8]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are employed to assess purity.[10]

Role in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[3] Its hydroxymethyl group at the 4-position is a key functional handle that can be further modified, for example, through oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester.[7]

This compound is utilized in research programs focused on:

  • Anti-cancer Agents: As a building block for molecules designed to interact with biological pathways implicated in cancer.[4]

  • Enzyme Inhibitors: In the synthesis of compounds that target specific enzymes, aiding in the study of biochemical processes and the development of targeted therapies.[3]

G StartNode 1-Trityl-1H-imidazole- 4-methanol Oxidation Oxidation StartNode->Oxidation Esterification Esterification / Etherification StartNode->Esterification Other Other Modifications StartNode->Other Aldehyde 1-Trityl-1H-imidazole- 4-carbaldehyde Oxidation->Aldehyde Derivatives Ester / Ether Derivatives Esterification->Derivatives CarboxylicAcid 1-Trityl-1H-imidazole- 4-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation APIs Biologically Active Molecules (e.g., Enzyme Inhibitors) Aldehyde->APIs Further Synthesis Steps CarboxylicAcid->APIs Further Synthesis Steps Derivatives->APIs Further Synthesis Steps

Caption: Role as an intermediate in synthetic pathways.

References

An In-depth Technical Guide to 1-Trityl-1H-imidazole-4-methanol (CAS No. 33769-07-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Trityl-1H-imidazole-4-methanol, a key intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, safety information, detailed synthesis protocols, and its applications in drug discovery and development, with a particular focus on its role in the synthesis of potential kinase inhibitors.

Chemical and Physical Properties

This compound is a white to off-white powder or solid.[1] The trityl group serves as a bulky protecting group for the imidazole nitrogen, enabling selective reactions at other positions of the imidazole ring. This feature makes it a valuable building block in multi-step organic syntheses.

PropertyValueReference(s)
CAS Number 33769-07-2[2]
Molecular Formula C₂₃H₂₀N₂O[2]
Molecular Weight 340.42 g/mol [2]
Melting Point 226-232 °C[3]
Boiling Point (Predicted) 516.1 ± 45.0 °C[3]
Density (Predicted) 1.10 ± 0.1 g/cm³[3]
pKa (Predicted) 13.61 ± 0.10[3]
LogP (XLogP3-AA) 3.9[4]

Safety and Handling

This compound is associated with certain hazards. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P312[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-(hydroxymethyl)imidazole. This involves the protection of the imidazole nitrogen with a trityl group, followed by the reduction of an intermediate aldehyde.

Experimental Protocols

Step 1: Tritylation of 4-(Hydroxymethyl)imidazole

This procedure is a proposed method based on general tritylation techniques for alcohols and imidazoles.[5][6]

Materials:

  • 4-(Hydroxymethyl)imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)imidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DMF to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield this compound.

Step 2: Reduction of 1-Trityl-1H-imidazole-4-carbaldehyde (Alternative Route)

This is a plausible alternative route involving the reduction of the corresponding aldehyde.

Materials:

  • 1-Trityl-1H-imidazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

Procedure:

  • Dissolve 1-Trityl-1H-imidazole-4-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane at room temperature.[7]

  • Cool the solution to 0 °C.

  • Add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.[7]

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Characterization Data
TechniqueExpected Data
¹H NMR Signals corresponding to the trityl protons (multiplet, ~7.1-7.5 ppm), imidazole ring protons (singlets), and the methylene protons of the hydroxymethyl group (singlet).
¹³C NMR Resonances for the carbons of the trityl group, the imidazole ring, and the hydroxymethyl group.
IR (KBr, cm⁻¹) Characteristic peaks for O-H stretching (broad), C-H aromatic stretching, C=C and C=N stretching of the imidazole ring, and C-O stretching.
Mass Spec. (ESI-MS) A peak corresponding to the molecular ion [M+H]⁺ at m/z 341.4.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of anti-cancer agents and kinase inhibitors. The imidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a building block. The trityl group provides protection for the imidazole nitrogen, allowing for selective modifications at the 4-position. The hydroxymethyl group can be further functionalized, for instance, by oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution.

A notable application is in the synthesis of 2-substituted indan-1,3-diones, which are precursors to various pharmaceutical agents. For example, the aldehyde derivative, 1-trityl-1H-imidazole-4-carboxaldehyde, is a key starting material in a synthetic route to produce 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole.

Potential in Targeting Signaling Pathways

Imidazole-based compounds have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. One of the most critical pathways in cancer progression is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[10]

Derivatives of this compound could potentially be elaborated into potent and selective kinase inhibitors. The imidazole core can act as a scaffold to which various substituents are attached to achieve specific interactions with the ATP-binding pocket of a target kinase. While direct evidence of this compound being a precursor to a PI3K/Akt/mTOR inhibitor is not explicitly documented in the readily available literature, the structural motif is highly relevant to the design of such inhibitors.

Visualizations

Synthesis Workflow

G cluster_0 Route 1: Tritylation cluster_1 Route 2: Reduction 4-(Hydroxymethyl)imidazole 4-(Hydroxymethyl)imidazole Tritylation Tritylation 4-(Hydroxymethyl)imidazole->Tritylation TrCl, Base This compound This compound Tritylation->this compound 1-Trityl-1H-imidazole-4-carbaldehyde 1-Trityl-1H-imidazole-4-carbaldehyde Reduction Reduction 1-Trityl-1H-imidazole-4-carbaldehyde->Reduction NaBH4 Product This compound Reduction->Product PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

In-Depth Technical Guide: Structure Elucidation of 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-Trityl-1H-imidazole-4-methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the analytical techniques used to confirm its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a summary of its potential role in drug development are presented.

Introduction

This compound (C23H20N2O) is a heterocyclic organic compound featuring a bulky trityl (triphenylmethyl) protecting group attached to an imidazole ring, which is further functionalized with a hydroxymethyl group.[1] The trityl group provides steric hindrance and stability, making this compound a valuable building block in multi-step organic syntheses.[2] Its utility is particularly noted in the development of novel therapeutics, where the imidazole scaffold is a common feature in molecules designed to interact with various biological targets. This guide focuses on the definitive methods for confirming the structure of this important synthetic intermediate.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in further synthetic applications.

PropertyValueReference
Molecular FormulaC23H20N2O[1]
Molecular Weight340.4 g/mol [1]
Exact Mass340.157563266 Da[1]
IUPAC Name(1-tritylimidazol-4-yl)methanol[1]
CAS Number33769-07-2

Structure Elucidation Workflow

The definitive identification of this compound is achieved through a combination of spectroscopic techniques. The general workflow for its structure elucidation is outlined below.

workflow synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ms_analysis Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation purification->ms_analysis nmr_analysis NMR Spectroscopy (1H and 13C) - Determine Carbon-Hydrogen Framework purification->nmr_analysis structure_confirmation Structure Confirmation ms_analysis->structure_confirmation nmr_analysis->structure_confirmation

Caption: General workflow for the structure elucidation of this compound.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

4-(Hydroxymethyl)imidazole + Trityl Chloride -> this compound

Materials:

  • 4-(Hydroxymethyl)imidazole

  • Trityl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Water

  • Brine

  • Sodium sulfate

  • Hexane

Procedure:

  • To a solution of 4-(hydroxymethyl)imidazole in anhydrous DMF, add sodium hydride (pre-washed with hexane) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of trityl chloride in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimentally obtained spectra for this compound are not publicly available. The following are predicted chemical shifts and a general protocol.

Protocol:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) referenced to the residual solvent peak.

Predicted 1H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.1Multiplet17HAromatic protons (Trityl group and Imidazole C2-H)
~6.9Singlet1HImidazole C5-H
~4.5Singlet2H-CH2OH
~2.5Singlet (broad)1H-OH

Predicted 13C NMR Data:

Chemical Shift (ppm)Assignment
~145Imidazole C4
~142Quaternary aromatic C (Trityl)
~138Imidazole C2
~130 - 127Aromatic CH (Trityl)
~120Imidazole C5
~75Quaternary C (Trityl)
~55-CH2OH

4.2.2 Mass Spectrometry (MS)

Protocol:

  • Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization for GC-MS).

  • Acquire the mass spectrum over a relevant m/z range.

Key Mass Spectrometry Data:

m/zInterpretation
340.4[M]+ (Molecular Ion)
243[M - C6H5]+ (Loss of a phenyl group) or [C(C6H5)3]+ (Trityl cation)
165[C13H9]+ (Fluorenyl cation, a common fragment from trityl groups)
242[M - C6H6]+ or [C(C6H5)3 - H]+

The base peak at m/z 243 is characteristic of the stable triphenylmethyl (trityl) cation, formed by the cleavage of the bond between the trityl group and the imidazole ring.[1]

Biological Context and Potential Applications

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] The imidazole moiety is a key pharmacophore found in numerous clinically used drugs. Imidazole-containing compounds have been investigated for a wide range of biological activities, including as anticancer agents.[2]

While the specific biological targets of this compound are not well-defined, its derivatives are often designed to interact with key signaling pathways implicated in cancer progression.

signaling_pathway cluster_synthesis Drug Development cluster_cellular_processes Potential Cellular Targets This compound This compound Imidazole Derivative Imidazole Derivative This compound->Imidazole Derivative Synthetic Modification Kinase Signaling Kinase Signaling Imidazole Derivative->Kinase Signaling Inhibition Apoptosis Apoptosis Imidazole Derivative->Apoptosis Induction Cell Proliferation Cell Proliferation Kinase Signaling->Cell Proliferation Regulates

Caption: Potential role of this compound derivatives in cancer therapy.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic use of NMR spectroscopy and mass spectrometry. The characteristic fragmentation pattern in MS, dominated by the stable trityl cation, and the predictable chemical shifts in NMR provide unambiguous confirmation of its structure. This well-characterized intermediate is a valuable tool for medicinal chemists in the synthesis of novel imidazole-based therapeutic agents. Further research into the biological activities of its derivatives may unveil new avenues for drug discovery.

References

An In-Depth Technical Guide on 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the molecular properties of 1-Trityl-1H-imidazole-4-methanol, a key intermediate in various synthetic and medicinal chemistry applications.

Molecular Data Summary

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations in experimental designs and for the characterization of synthesized compounds.

PropertyValue
Molecular FormulaC₂₃H₂₀N₂O[1][2]
Molecular Weight340.42 g/mol [2]
Exact Mass340.157563266 Da[1][2]
CAS Number33769-07-2[1][2][3]

It is important to distinguish this compound from a related molecule, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-yl]methanol, which has a different molecular formula (C₂₄H₂₂N₂O₂) and molecular weight (approximately 370.46 g/mol ).[4][5]

Experimental Protocols

Detailed experimental protocols involving this compound are typically proprietary to the research institution or are detailed in peer-reviewed scientific literature. For specific synthetic procedures or applications, consulting chemical databases and literature is recommended.

Structural and Logical Relationships

The molecular structure of this compound consists of three primary functional groups. The logical relationship and connectivity of these groups are visualized in the diagram below.

A This compound B Trityl Group (Triphenylmethyl) A->B Attached at N1 C Imidazole Ring A->C Core Structure D Methanol Group (-CH2OH) A->D Attached at C4

Caption: Logical diagram of this compound's functional components.

References

A Comprehensive Technical Guide on the Solubility of 1-Trityl-1H-imidazole-4-methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Trityl-1H-imidazole-4-methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a detailed, standardized experimental protocol for researchers to determine quantitative solubility in their specific solvent systems.

Core Topic: Solubility Profile

This compound is a solid compound with a melting point in the range of 226-232°C. Its molecular structure, featuring a bulky, non-polar trityl group and a polar imidazole-methanol moiety, results in a general solubility in organic solvents. However, specific quantitative data is not widely published. The available information is summarized below.

Data Presentation: Qualitative Solubility of this compound
Organic SolventQualitative SolubilitySource
General Organic SolventsSoluble[1][2]
AcetonitrileSlightly Soluble
MethanolSlightly Soluble
Dimethylformamide (DMF)Soluble (Implied)[3]

Note: The solubility in Dimethylformamide (DMF) is inferred from its use as a solvent in reactions involving this compound, suggesting it is sufficiently soluble for such applications[3].

Experimental Protocols: Determining Quantitative Solubility

To obtain precise solubility values (e.g., in g/L or mg/mL), a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[4][5].

Detailed Methodology: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

1. Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An excess is ensured when undissolved solid remains at equilibrium.

    • Pipette a precise volume of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended[5].

  • Sample Separation:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter a portion of the supernatant through a syringe filter. This step is critical to avoid including any solid particles in the analysis.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC.

    • Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Determine the concentration of the saturated solution by applying the dilution factor to the measured concentration.

3. Data Interpretation: The calculated concentration represents the thermodynamic solubility of this compound in the specific organic solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48 hours) C->D E Centrifuge or filter to separate solid D->E F Dilute saturated solution E->F G Analyze via HPLC F->G H Calculate concentration using calibration curve G->H I Quantitative Solubility Value H->I

Caption: Workflow for Shake-Flask Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For drug development and process chemistry, obtaining precise solubility data in relevant solvent systems is crucial for optimizing reaction conditions, purification procedures, and formulation development.

References

Technical Guide: Spectral and Synthetic Profile of 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-imidazole-4-methanol is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry. The trityl (triphenylmethyl) group acts as a bulky, acid-labile protecting group for the imidazole nitrogen, enabling selective modifications at other positions of the imidazole ring. The hydroxymethyl group at the 4-position provides a versatile handle for further functionalization, making this molecule a key building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its spectral characteristics and a detailed protocol for its synthesis.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the N-protection of 4-(hydroxymethyl)imidazole with trityl chloride.

Experimental Protocol: Synthesis

Reaction Scheme:

Materials:

  • 4-(Hydroxymethyl)imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirring solution, add trityl chloride (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or dichloromethane (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) to afford this compound as a solid.

Spectral Data

Disclaimer: Extensive searches of the public domain, including scientific literature and chemical databases, did not yield complete experimental spectra for this compound. The mass spectrometry data is based on available database entries. The NMR and IR data presented below are predicted based on the chemical structure and known spectral data of analogous compounds. These predicted values are intended for guidance and should be confirmed by experimental data.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent peak for the trityl cation, which is a very stable fragment.

m/z Relative Intensity Proposed Fragment
340.16Low[M]⁺ (Molecular Ion)
243.12High[(C₆H₅)₃C]⁺ (Trityl cation)
165.07MediumBiphenyl cation
97.05Medium[C₄H₅N₂CH₂O]⁺ (Imidazole-4-methanol fragment)

Data is based on the top three m/z peaks reported in the PubChem database for this compound (CID 382182).[1]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.30-7.10Multiplet15HAromatic protons of the trityl group
~7.50Singlet1HH-2 of imidazole ring
~6.80Singlet1HH-5 of imidazole ring
~4.50Singlet2H-CH₂-OH
~2.0-3.0Broad Singlet1H-OH
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

Chemical Shift (δ, ppm) Assignment
~142Quaternary Carbon of trityl group attached to imidazole
~138C-2 of imidazole ring
~130C-4 of imidazole ring
~129Aromatic carbons of trityl group (CH)
~128Aromatic carbons of trityl group (CH)
~127Aromatic carbons of trityl group (CH)
~120C-5 of imidazole ring
~75Quaternary Carbon of trityl group (C-(Ph)₃)
~55-CH₂-OH
Predicted Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3300BroadO-H stretch (alcohol)
~3100-3000MediumC-H stretch (aromatic and imidazole)
~2920WeakC-H stretch (aliphatic -CH₂-)
~1600, 1490, 1450Medium-StrongC=C stretch (aromatic rings)
~1500MediumC=N and C=C stretch (imidazole ring)
~1050StrongC-O stretch (primary alcohol)
~750, 700StrongC-H out-of-plane bend (monosubstituted benzene)

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained using either a KBr pellet method or Attenuated Total Reflectance (ATR). For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 4-(hydroxymethyl)imidazole Trityl Chloride reaction N-Tritylation Reaction (Base, Anhydrous Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analyze Structure ir IR Spectroscopy product->ir Identify Functional Groups ms Mass Spectrometry product->ms Determine Mass & Fragmentation

Synthetic and characterization workflow for this compound.

References

The Diverse Biological Activities of Imidazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for a wide range of interactions with biological targets, leading to a broad spectrum of pharmacological activities. Imidazole derivatives have been successfully developed into drugs for treating a variety of diseases, and the exploration of new derivatives continues to be a vibrant area of research. This technical guide provides an in-depth overview of the core biological activities of imidazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Antimicrobial Activity

Imidazole derivatives are potent antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the disruption of essential cellular processes.

Mechanism of Action

The antibacterial action of imidazole derivatives can be attributed to several mechanisms, including:

  • Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of many imidazole derivatives allows them to intercalate into the bacterial cell membrane, disrupting its structure and function and leading to leakage of cellular contents.

  • Inhibition of Nucleic Acid Synthesis: Certain imidazole compounds can inhibit bacterial DNA replication and transcription by targeting enzymes such as DNA gyrase and topoisomerase IV.[1]

  • Inhibition of Protein Synthesis: Some derivatives have been shown to interfere with bacterial ribosome function, thereby inhibiting protein synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of imidazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
HL1Staphylococcus aureus (ATCC 29213)625[1]
HL1MRSA (ATCC 43300)1250[1]
HL1Acinetobacter baumannii (ATCC 747)1250[1]
HL1Pseudomonas aeruginosa (ATCC 1744)5000[1]
HL2Staphylococcus aureus (ATCC 29213)625[1]
HL2MRSA (ATCC 43300)625[1]
HL2Escherichia coli (ATCC 25922)2500[1]
HL2Pseudomonas aeruginosa (ATCC 1744)2500[1]
HL2Acinetobacter baumannii (ATCC 747)2500[1]
3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazoleStaphylococcus aureusPotent (comparable to standard drugs)[1]
3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazolePseudomonas aeruginosaPotent (comparable to standard drugs)[1]
3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazoleEscherichia coliPotent (comparable to standard drugs)[1]
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivativesStaphylococcus aureus4 - 8[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of imidazole derivatives.

Materials:

  • Test imidazole derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Imidazole Derivative Stock Solutions: Dissolve the imidazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the imidazole derivative stock solutions in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Positive Control: Wells containing a known antibiotic (e.g., ciprofloxacin, vancomycin) at various concentrations.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the imidazole derivative at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start stock Prepare Imidazole Stock Solution start->stock inoculum Prepare Bacterial Inoculum start->inoculum dilution Serial Dilution in 96-well plate stock->dilution inoculate Inoculate with Bacteria inoculum->inoculate dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read mic Determine MIC read->mic end End mic->end

Experimental workflow for MIC determination.

Antifungal Activity

Several clinically used antifungal drugs, such as clotrimazole, miconazole, and ketoconazole, are imidazole derivatives. Their primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Mechanism of Action

The antifungal activity of imidazole derivatives is primarily due to the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase . This enzyme is essential for the conversion of lanosterol to ergosterol. The nitrogen atom (N-3) of the imidazole ring binds to the heme iron atom of the enzyme, inhibiting its activity. This leads to the accumulation of toxic methylated sterols and a depletion of ergosterol in the fungal cell membrane, resulting in increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth and cell death.

signaling_pathway_antifungal imidazole Imidazole Derivative cyp51 Lanosterol 14α-demethylase (CYP51) imidazole->cyp51 Inhibits ergosterol Ergosterol Biosynthesis lanosterol Lanosterol lanosterol->ergosterol Catalyzed by CYP51 membrane Fungal Cell Membrane Integrity Disruption ergosterol->membrane Essential for growth Inhibition of Fungal Growth membrane->growth Leads to

Antifungal mechanism of imidazole derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
SAM3Candida spp. (mean)200[2]
AM5Candida spp. (mean)312.5[2]
SAM5Candida spp. (mean)275[2]
SAM3 + SDSCandida spp. (mean)26.56[2]
AM5 + SDSCandida spp. (mean)53.90[2]
SAM5 + SDSCandida spp. (mean)< 39.28 (approx.)[2]
Compound 31Candida albicans ATCC 900280.5 - 8[3]
Compound 42Candida albicans ATCC 900282 - 32[3]
Compound 31Candida albicans 64110 (fluconazole-resistant)8[3]
Compound 42Candida albicans 64110 (fluconazole-resistant)8[3]
EconazoleCandida albicans0.06 (MIC90)[4]
MiconazoleCandida albicans0.06 (MIC90)[4]
ClotrimazoleCandida albicans0.06 (MIC90)[4]
YW01Candida albicans8[5]
YW01Candida tropicalis4[5]
YW01Candida parapsilosis32[5]
Experimental Protocol: Antifungal Susceptibility Testing

The protocol for determining the MIC of imidazole derivatives against fungal strains is similar to the antibacterial MIC protocol, with some modifications as per the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts).

Materials:

  • Test imidazole derivatives

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Imidazole Derivative Stock Solutions: Prepare as described in the antibacterial MIC protocol.

  • Preparation of Fungal Inoculum: Grow the fungal strains on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in each well.

  • Serial Dilution, Inoculation, and Controls: Follow the same procedures as in the antibacterial MIC protocol, using RPMI-1640 medium instead of MHB.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results: The MIC is the lowest concentration that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.

Anticancer Activity

Imidazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanisms of Action

The anticancer effects of imidazole derivatives are diverse and often target specific signaling pathways or cellular components:

  • Tubulin Polymerization Inhibition: Many imidazole derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[6][7][8][9][10]

  • Kinase Inhibition: Imidazole-based compounds have been designed to inhibit various protein kinases that are often dysregulated in cancer, such as:

    • BRAF Kinase: Derivatives have been developed as potent inhibitors of both wild-type and mutated BRAF (e.g., V600E), which is a key driver in melanoma and other cancers.[11][12][13][14]

    • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Inhibition of EGFR signaling can block cancer cell proliferation and survival.[15][16]

    • Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: By inhibiting VEGFR, these compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors.[16]

  • Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[17][18]

  • Cell Cycle Arrest: As mentioned, disruption of microtubule function leads to G2/M arrest. Other derivatives can induce arrest at different phases of the cell cycle.[6][9][13][15][17][18][19]

signaling_pathway_anticancer cluster_tubulin Microtubule Dynamics cluster_kinase Kinase Signaling imidazole Imidazole Derivative tubulin Tubulin Polymerization imidazole->tubulin Inhibits braf BRAF imidazole->braf Inhibits egfr EGFR imidazole->egfr Inhibits g2m G2/M Arrest tubulin->g2m Disruption leads to apoptosis1 Apoptosis g2m->apoptosis1 proliferation Cell Proliferation braf->proliferation survival Cell Survival egfr->survival

Anticancer mechanisms of imidazole derivatives.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiproliferative Activity (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
13aMCF-7 (Breast)4.02[15]
13aMDA-MB231 (Breast)6.92[15]
13bMCF-7 (Breast)4.23[15]
13bMDA-MB231 (Breast)6.93[15]
14a, 14bA-549, NCI-H460 (Lung)3.46 - 5.43[15]
19a, 19bHepG2, HeLa, PC3, MDA-MB-2310.04 - 18.86[15]
9MCF7, HCT116, A54918.73, 23.22, 10.74[15]
16MDA-MB-231, T47D, A549, MCF-72.29 - 9.96[15]
22A549, HeLa, HepG2, MCF-70.15 - 0.33[16]
21A5490.29[16]
43MCF-70.8[16]
22 (1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine)NUGC-3 (Gastric)0.05[20]
9j'A549, MCF-7, MCF-7/MX, HEPG27.05 - 63.43[6]
9gA549, MCF-7, MCF-7/MX, HEPG27.05 - 63.43[6]
Kim-161 (5a)T24 (Urothelial)56.11[17]
Kim-111 (5b)T24 (Urothelial)67.29[17]
5a (Kim-161), 5b (Kim-111), 5c (Kim-261), 5d (Kim-231)MCF7, HCT116, PC3, HL600.2 - 74.16[17]
5MCF-7, HCT-116, HepG2< 5[21]
BI9MCF-7, HL-60, HCT-1163.57, 0.40, 2.63[21]
ImidazoleHuH-7 (Liver)~40 (48h)[22]
ImidazoleMahlavu (Liver)~35 (48h)[22]
5a(Cancer cell lines)33.52[23]
7nSK-Mel-28 (Melanoma)2.55 - 17.89[9]
7uSK-Mel-28 (Melanoma)2.55 - 17.89[9]

Enzyme Inhibition (IC50 in µM)

CompoundTarget EnzymeIC50 (µM)Reference
16EGFR0.617[15]
17EGFR0.236[15]
25EGFR0.52[15]
21Tubulin Polymerization4.64[16]
22Tubulin Polymerization1.52[16][19]
24Tubulin Polymerization-[19]
25aTubulin Polymerization2.1[7]
7aTubulin Polymerization1.6[7]
12aTubulin Polymerization2.06[7]
7nTubulin Polymerization5.05[9]
12lV600E BRAF0.49[11]
12iV600E BRAF0.53[11]
12eV600E BRAF0.62[11]
4dB-Raf V600E13.05[12]
5B-Raf V600E2.38[12]
10hBRAF WT1.72[13]
10hBRAF V600E2.76[13]
IVBRAF WT0.02[13]
IVBRAF V600E1.52[13]
Experimental Protocols

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test imidazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with imidazole derivatives

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Test imidazole derivatives

  • Positive control (e.g., colchicine) and negative control (e.g., DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Setup: In a pre-warmed 96-well plate, add the general tubulin buffer, GTP, and the test compound or control.

  • Initiation of Polymerization: Add the purified tubulin solution to each well.

  • Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The increase in absorbance over time reflects the polymerization of tubulin. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of polymerization compared to the negative control. The IC50 value can be calculated from a dose-response curve.

Anti-inflammatory Activity

Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Mechanism of Action

The main anti-inflammatory mechanism of many imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. Some derivatives may also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines like TNF-α and IL-6.

signaling_pathway_anti_inflammatory inflammatory_stimulus Inflammatory Stimulus arachidonic_acid Arachidonic Acid inflammatory_stimulus->arachidonic_acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins Catalyzed by cox_enzymes COX-1 / COX-2 inflammation Inflammation prostaglandins->inflammation imidazole Imidazole Derivative imidazole->cox_enzymes Inhibits

Anti-inflammatory mechanism via COX inhibition.

Quantitative Data: IC50 Values for COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5b> 820.71> 115[24]
2> 500.26> 192.3[25]
3> 500.20> 250.0[25]
4> 500.18> 277.8[25]
9> 500.15> 333.3[25]
11> 500.22> 227.3[25]
12> 500.16> 312.5[25]
13> 500.16> 312.5[25]
18> 500.15> 333.3[25]
19> 500.28> 178.6[25]
Celecoxib (Reference)> 500.129> 387.6[25]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Test imidazole derivatives

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test imidazole derivatives and the positive control orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Other Biological Activities

Beyond the major activities detailed above, imidazole derivatives have been investigated for a range of other therapeutic applications, including:

  • Antiviral Activity: Imidazole-containing compounds have shown promise as antiviral agents against various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

  • Anthelmintic Activity: Certain derivatives are effective against parasitic worms.

  • Antitubercular Activity: Imidazole derivatives have been explored for their activity against Mycobacterium tuberculosis.

  • Enzyme Inhibition: Besides the enzymes already mentioned, imidazoles can inhibit other enzymes, such as cytochrome P450 enzymes involved in drug metabolism, which can lead to drug-drug interactions.[26]

Conclusion

The imidazole scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. The diverse biological activities of imidazole derivatives, ranging from antimicrobial and antifungal to anticancer and anti-inflammatory, underscore the importance of this heterocyclic ring in medicinal chemistry. The continued exploration of novel imidazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for addressing a wide array of unmet medical needs. This guide provides a foundational understanding of the key biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in this exciting field.

References

The Trityl Group: A Strategic Asset in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The trityl (triphenylmethyl) protecting group is a cornerstone in the synthesis of complex molecules containing an imidazole moiety, such as in peptide and medicinal chemistry.[1] Its strategic application hinges on a unique combination of steric bulk and acid lability, enabling the selective protection and deprotection of the imidazole nitrogen, a critical step in multi-step synthetic routes.[1][2] This technical guide provides an in-depth exploration of the trityl group's role in imidazole synthesis, detailing its chemical properties, applications, and the experimental protocols for its use.

Core Features of the N-Trityl Protecting Group

The utility of the trityl group for protecting the imidazole ring stems from several key chemical characteristics that allow for precise manipulation during synthesis.[1]

  • Acid Lability: The bond between the trityl group and the imidazole nitrogen is highly susceptible to cleavage under acidic conditions.[1] This allows for facile deprotection using reagents like trifluoroacetic acid (TFA) or acetic acid, typically in a solvent such as dichloromethane (DCM).[1][3] The stability of the resulting trityl cation is a key thermodynamic driver for this cleavage.[4]

  • Stability in Basic and Neutral Conditions: The trityl group exhibits robustness in basic and neutral environments, rendering it orthogonal to many other protecting groups used in organic synthesis.[1] This stability permits the selective deprotection of other functional groups within a molecule without affecting the N-trityl protected imidazole.[1]

  • Steric Hindrance: The three phenyl rings of the trityl group create significant steric bulk around the protected nitrogen atom.[1] This steric hindrance can influence the reactivity of the imidazole ring and adjacent functional groups, a feature that can be leveraged for regioselective reactions.[4][5]

  • Introduction and Removal: The trityl group is typically introduced by reacting imidazole with trityl chloride (TrCl) in the presence of a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).[1] Its removal is readily accomplished through mild acidic treatment.[1]

  • Enhanced Crystallinity: The introduction of the bulky, hydrophobic trityl group can facilitate the crystallization of intermediates, which can be advantageous for purification.[2][5]

Advantages and Disadvantages

The selection of a protecting group is a critical decision in a synthetic strategy. The trityl group offers distinct advantages but also presents some limitations.

AdvantagesDisadvantages
High selectivity for primary amines/hydroxyls due to steric bulk.[4][5]Significant steric hindrance can impede subsequent reactions at adjacent positions.[2]
Stable to basic and neutral conditions , allowing for orthogonal protection schemes.[1]Lability to strong acids limits its use in reaction sequences requiring such conditions.
Facilitates crystallization of intermediates, aiding in purification.[2]The trityl chloride reagent is moisture-sensitive .[6]
Mild deprotection conditions (mild acid) preserve other sensitive functional groups.[1][2]Trityl-protected amino acid esters can be difficult to hydrolyze due to steric hindrance.[2]
Inhibits racemization in peptide synthesis, particularly with histidine residues.[2]
Quantitative Data: Relative Deprotection Rates

The lability of the trityl group can be modulated by introducing substituents on the phenyl rings. Electron-donating groups, such as methoxy groups, stabilize the trityl cation formed during cleavage, thereby increasing the rate of deprotection. This allows for a tiered protection strategy where different trityl derivatives can be selectively removed.

Protecting GroupAbbreviationRelative Rate of Acid-Catalyzed Cleavage (Qualitative)Common Deprotection Conditions
TritylTrt1 (Reference)80% Acetic Acid; 1-5% TFA in DCM[1]
4-MethoxytritylMMT~10x faster than Trt1% TFA in DCM; 80% Acetic Acid (faster than Trt)[1][7]
4,4'-DimethoxytritylDMT~100x faster than Trt0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM[1][7]

Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.[1]

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the trityl protecting group on an imidazole substrate.

Protocol 1: N-Tritylation of Imidazole

This procedure outlines the general steps for the protection of the imidazole nitrogen with a trityl group.

Materials:

  • Imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve imidazole (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution and stir.[1]

  • Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding deionized water.[1]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]

Protocol 2: Deprotection of N-Trityl Imidazole

This protocol details the removal of the trityl group under acidic conditions.

Materials:

  • N-trityl imidazole derivative

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-trityl imidazole derivative in DCM.[1]

  • Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1]

  • Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the deprotected imidazole derivative.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the chemical transformations and the general workflow for the protection and deprotection of imidazole using the trityl group.

Caption: N-Tritylation of Imidazole Reaction Scheme.

Caption: Deprotection of N-Trityl Imidazole.

workflow cluster_protection Protection Phase cluster_deprotection Deprotection Phase start Start: Imidazole dissolve Dissolve Imidazole in Anhydrous Solvent start->dissolve add_base Add Base (Et3N or DIPEA) dissolve->add_base add_trcl Add Trityl Chloride Solution add_base->add_trcl react_protect Stir at Room Temperature (12-24h) add_trcl->react_protect quench_protect Quench with Water react_protect->quench_protect extract_protect Extract with Organic Solvent quench_protect->extract_protect wash_protect Wash with Brine extract_protect->wash_protect dry_protect Dry over Na2SO4, Filter, Concentrate wash_protect->dry_protect purify_protect Purify by Column Chromatography dry_protect->purify_protect product_protected Product: N-Trityl Imidazole purify_protect->product_protected start_deprotect Start: N-Trityl Imidazole dissolve_deprotect Dissolve N-Trityl Imidazole in DCM start_deprotect->dissolve_deprotect add_acid Add Acidic Solution (TFA or Acetic Acid) dissolve_deprotect->add_acid react_deprotect Stir at Room Temperature (1-2h) add_acid->react_deprotect neutralize Neutralize with Sat. NaHCO3 react_deprotect->neutralize extract_deprotect Extract with DCM neutralize->extract_deprotect wash_deprotect Wash with Brine extract_deprotect->wash_deprotect dry_deprotect Dry over Na2SO4, Filter, Concentrate wash_deprotect->dry_deprotect product_deprotected Product: Deprotected Imidazole dry_deprotect->product_deprotected

Caption: Experimental Workflow for Imidazole Protection and Deprotection.

References

An In-depth Technical Guide to Protected Imidazoles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a ubiquitous heterocyclic motif in a vast array of biologically active molecules, including natural products and blockbuster pharmaceuticals. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its coordinative capabilities, make it a crucial component in many drug-receptor interactions. However, the acidic N-H proton and the nucleophilic nature of the imidazole ring can interfere with many common synthetic transformations. Consequently, the judicious use of protecting groups to temporarily mask the imidazole nitrogen is a cornerstone of synthetic strategies involving this important heterocycle.

This technical guide provides a comprehensive overview of the most common protecting groups for imidazoles, detailing their introduction and removal, stability profiles, and applications in organic synthesis, with a particular focus on drug development.

Core Concepts in Imidazole Protection

The ideal protecting group for an imidazole should be:

  • Easy and high-yielding to introduce.

  • Stable to a wide range of reaction conditions.

  • Readily and selectively removed in high yield under mild conditions that do not affect other functional groups in the molecule.

The choice of a suitable protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection, where multiple protecting groups can be removed selectively in any order.

Workflow for Protection and Deprotection of Imidazoles

G cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Imidazole Imidazole Reagents_P Protecting Group Reagent (e.g., Tr-Cl, Boc2O, SEM-Cl) Base (e.g., Et3N, NaH) Imidazole->Reagents_P Protected_Imidazole Protected_Imidazole Reagents_P->Protected_Imidazole Formation of N-Protected Imidazole Reaction Desired Chemical Reactions (e.g., C-C coupling, oxidation, reduction) Protected_Imidazole->Reaction Modified_Protected_Imidazole Modified Protected Imidazole Reaction->Modified_Protected_Imidazole Transformation of other functional groups Reagents_D Deprotection Reagent (e.g., Acid, Base, Fluoride source) Modified_Protected_Imidazole->Reagents_D Final_Product Final Imidazole Product Reagents_D->Final_Product Cleavage of Protecting Group

General workflow for the use of protected imidazoles in a multi-step synthesis.

Common Protecting Groups for Imidazole

This section details the application, stability, and reaction conditions for the most frequently employed imidazole protecting groups.

Trityl (Tr)

The bulky triphenylmethyl (trityl) group is a widely used protecting group for imidazoles, prized for its ease of introduction and mild, acidic removal. Its steric hindrance can also influence the regioselectivity of subsequent reactions.

Stability: Stable to basic and neutral conditions, nucleophiles, and many reducing agents. It is highly labile to acid.

Orthogonality: Orthogonal to base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) protecting groups.

tert-Butoxycarbonyl (Boc)

The Boc group is another common choice for imidazole protection, offering good stability under a range of conditions and versatile deprotection methods.

Stability: Generally stable to basic and nucleophilic conditions. It is readily cleaved by strong acids and can also be removed under specific basic or thermal conditions.[1]

Orthogonality: Orthogonal to Fmoc, Cbz, and many other groups.[1]

2-(Trimethylsilyl)ethoxymethyl (SEM)

The SEM group is known for its robustness and is particularly useful when acidic or basic conditions are required in subsequent synthetic steps.

Stability: Stable to a wide range of conditions, including bases, mild acids, organometallic reagents, and various oxidizing and reducing agents.[2]

Orthogonality: Orthogonal to many acid- and base-labile protecting groups. Its removal with fluoride ions provides a distinct deprotection strategy.

Methoxymethyl (MOM)

The MOM group is a simple acetal-based protecting group that is stable to basic and nucleophilic conditions.

Stability: Stable to strong bases, organometallic reagents, and nucleophiles. It is cleaved under acidic conditions.

Orthogonality: Orthogonal to base-labile and hydrogenation-labile protecting groups.

p-Methoxybenzyl (PMB)

The PMB group is similar to the benzyl group but can be removed under oxidative conditions, which provides a valuable orthogonal deprotection strategy.

Stability: Stable to basic and nucleophilic conditions. It can be cleaved by strong acids or, more selectively, by oxidative reagents like DDQ or CAN.

Orthogonality: Orthogonal to acid- and base-labile protecting groups when removed oxidatively.

Benzyloxycarbonyl (Cbz or Z)

The Cbz group is a classic protecting group, particularly in peptide synthesis, and is readily removed by catalytic hydrogenation.

Stability: Stable to acidic and basic conditions.[3] It is cleaved by hydrogenolysis.

Orthogonality: Orthogonal to acid- and base-labile protecting groups.

Tosyl (Ts)

The tosyl group is a robust sulfonamide-based protecting group, offering high stability to a wide range of reaction conditions. Its removal often requires harsh conditions.

Stability: Very stable to acidic and strongly basic conditions, as well as many oxidizing and reducing agents.

Orthogonality: Due to its high stability, it can be maintained while many other protecting groups are removed.

Data Presentation: A Comparative Overview

The following tables summarize the reaction conditions for the protection and deprotection of imidazoles with the aforementioned groups, along with their general stability profiles.

Table 1: Conditions for the Protection of Imidazole

Protecting GroupReagents and ConditionsSolventYield (%)
Trityl (Tr) Trityl chloride, Et₃N, 25-30°C, 20-48h[4]DCM or DMF97-98[4]
Trityl chloride, NaH, rt, 18h[4]DMF83[4]
Boc (Boc)₂O, Et₃N, rt, overnight[4]MeOHGenerally high[4]
SEM SEM-Cl, NaH, THF[5]THF47[5]
MOM MOM-Cl, NaH, THFTHFHigh (qualitative)
PMB PMB-Cl, NaH, DMFDMFHigh (qualitative)
Cbz Cbz-Cl, NaHCO₃, 0°C to rt, 20h[3]THF/H₂O90[3]
Tosyl (Ts) Ts-Cl, Na₂CO₃, rtAcetonitrile>90[6]

Table 2: Conditions for the Deprotection of N-Protected Imidazoles

Protected ImidazoleReagents and ConditionsSolventYield (%)
N-Trityl-imidazole 80% Acetic Acid or 1-5% TFA in DCM, rt, 1-2h[2]DCMHigh (qualitative)[2]
Formic acid (97+%), rt, 3 min[4]Dioxane/EtOH/Et₂OHigh (qualitative)[4]
N-Boc-imidazole NaBH₄, rt[1]EtOH75-98[1]
Thermolysis, 120°C, 30 min[4]TFE or MeOH100[4]
Trifluoroacetic acid (TFA)[4]Dichloromethane (DCM)High (qualitative)[4]
N-SEM-imidazole TBAF, 45°C, 20h[2]DMFHigh (qualitative)[2]
MgBr₂, Et₂O/MeNO₂Et₂O/MeNO₂High (qualitative)
N-MOM-imidazole Concentrated HCl, heatTHF or MeOHHigh (qualitative)
N-PMB-imidazole DDQ, rt, 1h[7]CH₂Cl₂/H₂O97[7]
Trifluoroacetic acid (TFA)Dichloromethane (DCM)High (qualitative)
N-Cbz-imidazole H₂, Pd/C, 60°C, 40h[3]MeOHHigh (qualitative)[3]
Methanol, rt[8]MethanolFeasible[8]
N-Tosyl-imidazole Cs₂CO₃, rt[9]THF/MeOHQuantitative[9]
Mg, MeOH, ultrasonication, 40-50°C[10]MeOHModerate to high[10]

Table 3: Stability of Common Imidazole Protecting Groups

Protecting GroupStrong AcidWeak AcidStrong BaseWeak BaseNucleophilesOxidizing AgentsReducing Agents (H₂, Pd/C)Reducing Agents (LiAlH₄)Organometallics
Trityl (Tr) LabileLabileStableStableStableStableStableStableStable
Boc LabileStableStableStableStableStableStableStableStable
SEM StableStableStableStableStableStableStableStableStable
MOM LabileLabileStableStableStableStableStableStableStable
PMB LabileLabileStableStableStableLabile (DDQ, CAN)StableStableStable
Cbz StableStableStableStableStableStableLabileStableStable
Tosyl (Ts) StableStableLabileStableStableStableStableLabileStable

Orthogonal Protection Strategies

In the synthesis of complex molecules with multiple functional groups, orthogonal protecting groups are indispensable. This strategy allows for the selective deprotection of one group while others remain intact.

Orthogonality of Imidazole Protecting Groups

G Tr Trityl (Tr) Boc Boc Tr->Boc Acid Lability Cbz Cbz Tr->Cbz Orthogonal PMB PMB Tr->PMB Orthogonal (if PMB removed oxidatively) SEM SEM Tr->SEM Orthogonal Boc->Cbz Orthogonal Boc->PMB Orthogonal Boc->SEM Orthogonal Cbz->PMB Orthogonal Cbz->SEM Orthogonal PMB->SEM Orthogonal

Orthogonality relationships between common imidazole protecting groups.

For instance, in a molecule containing a Trityl-protected imidazole and a Cbz-protected amine, the Cbz group can be removed by hydrogenolysis without affecting the Trityl group. Subsequently, the Trityl group can be removed with mild acid.

Applications in Drug Synthesis

The strategic use of protected imidazoles is a recurring theme in the synthesis of many marketed drugs.

  • Losartan: In the synthesis of the angiotensin II receptor antagonist Losartan, the imidazole nitrogen is often protected with a trityl group. This allows for the subsequent functionalization of the imidazole ring and coupling with the biphenyl moiety. The trityl group is then removed under acidic conditions in the final stages of the synthesis.[3]

  • Nilotinib: The synthesis of the tyrosine kinase inhibitor Nilotinib involves the coupling of a protected imidazole derivative. Various protecting groups have been employed in different synthetic routes to facilitate the key C-N bond-forming reactions.[11][12]

  • Ketoconazole and Clotrimazole: The synthesis of these antifungal agents also relies on the protection of the imidazole nitrogen. For example, in some synthetic routes for ketoconazole, a benzoyl protecting group is used, which is later removed by hydrolysis.[13][14] In the synthesis of Clotrimazole, the imidazole is reacted with 2-chlorotrityl chloride, effectively forming a protected intermediate that is the final product.[15]

Experimental Protocols

This section provides detailed experimental procedures for the protection and deprotection of imidazole with selected protecting groups.

Protocol 1: N-Tritylation of Imidazole[2]
  • Protection:

    • Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

    • Add triethylamine (1.1-1.5 eq) to the solution and stir.

    • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.

  • Deprotection: [2]

    • Dissolve the N-trityl imidazole derivative in DCM.

    • Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

    • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.

    • Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer and wash it with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected imidazole.

Protocol 2: N-Boc Protection of Imidazole[4]
  • Protection:

    • To a solution of imidazole (1.0 eq) in methanol, add triethylamine (1.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with brine and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected imidazole.

  • Deprotection using NaBH₄: [1]

    • To a solution of N-Boc-imidazole in ethanol (95% or dry) at room temperature, add sodium borohydride (NaBH₄, 1.5-3 eq).

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction by the dropwise addition of a 3N HCl solution at 0°C until gas production ceases (pH ~7).

    • Evaporate the solvent, and partition the residue between water and an organic solvent.

    • Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate to obtain the deprotected imidazole.

Protocol 3: N-SEM Protection of an Imidazole Derivative[5]
  • Protection:

    • To a solution of the imidazole derivative (1.0 eq) in anhydrous THF, add sodium hydride (NaH, as a 60% dispersion in mineral oil, ~1.2 eq) at 0°C.

    • Stir the mixture at 0°C for 30 minutes.

    • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, ~1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Deprotection using TBAF: [2]

    • Dissolve the SEM-protected imidazole in DMF.

    • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, ~3 eq).

    • Heat the reaction mixture at 45°C for several hours to overnight.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, add a saturated solution of NH₄Cl.

    • Extract with an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify the product by column chromatography.

Conclusion

The protection of the imidazole ring is a critical consideration in the synthesis of a wide range of organic molecules, particularly in the field of drug discovery and development. A thorough understanding of the various protecting groups, their stability, and the conditions for their introduction and removal is essential for the design and successful execution of complex synthetic routes. This guide provides a foundational understanding of these principles and serves as a practical resource for chemists engaged in this important area of research.

References

Methodological & Application

Application Notes: 1-Trityl-1H-imidazole-4-methanol as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Trityl-1H-imidazole-4-methanol is a key heterocyclic building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The trityl protecting group offers stability and allows for regioselective modifications, while the imidazole core serves as a versatile scaffold for creating compounds that can effectively target the ATP-binding site of various kinases. This document provides detailed application notes and protocols for utilizing this compound in the synthesis of kinase inhibitors, focusing on a representative p38 MAPK inhibitor.

Key Advantages of this compound:

  • Versatile Scaffold: The imidazole ring is a common motif in known kinase inhibitors, capable of forming crucial hydrogen bond interactions within the kinase hinge region.

  • Facile Functionalization: The primary alcohol at the 4-position can be readily oxidized to an aldehyde, providing a handle for introducing diverse functionalities through various chemical transformations.

  • Trityl Protection: The bulky trityl group on the imidazole nitrogen prevents unwanted side reactions and can be easily removed under acidic conditions during the final stages of synthesis.

Representative Kinase Inhibitor Profile: Imidazole-based p38 MAPK Inhibitor

This section details the profile of a representative p38 MAPK inhibitor synthesized from this compound. The data presented is illustrative of the potency of this class of compounds.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ReferenceTarget KinaseIC50 (nM)Assay Type
Imidaz-p38-01p38α MAPK85Radiometric
Imidaz-p38-01JNK1>10,000Radiometric
Imidaz-p38-01ERK2>10,000Radiometric

Table 2: Cellular Activity

Compound ReferenceCell LineAssayIC50 (µM)
Imidaz-p38-01U-937LPS-induced TNFα release0.25
Imidaz-p38-01HeLaCytotoxicity (MTT)>50

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative p38 MAPK inhibitor starting from this compound and a general procedure for assessing its in vitro kinase inhibitory activity.

Protocol 1: Synthesis of a Representative Imidazole-Based p38 MAPK Inhibitor

This protocol describes a three-step synthesis involving oxidation of the starting material, a Wittig reaction, and a final deprotection step.

Step 1: Oxidation of this compound to 1-Trityl-1H-imidazole-4-carbaldehyde

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Warm the reaction mixture to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield 1-Trityl-1H-imidazole-4-carbaldehyde as a white solid.

Step 2: Wittig Reaction with 4-Fluorobenzylphosphonium Bromide

  • Suspend 4-fluorobenzyltriphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF, 15 mL/g) under an inert atmosphere (e.g., Argon).

  • Add potassium tert-butoxide (1.1 eq) at 0 °C and stir the resulting orange-red solution for 30 minutes.

  • Add a solution of 1-Trityl-1H-imidazole-4-carbaldehyde (1.0 eq) in dry THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to obtain the coupled product.

Step 3: Deprotection of the Trityl Group

  • Dissolve the product from Step 2 (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (9:1 v/v).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the final p38 MAPK inhibitor.

Protocol 2: In Vitro p38α MAPK Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the IC50 value of the synthesized inhibitor.

  • Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1% BSA.

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate , add the reaction buffer, recombinant human p38α MAPK enzyme, and the substrate (e.g., ATF2).

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto a phosphocellulose filter mat.

  • Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

Visualizations

The following diagrams illustrate the synthetic workflow and the targeted signaling pathway.

G cluster_synthesis Synthetic Workflow A This compound B 1-Trityl-1H-imidazole-4-carbaldehyde A->B Oxidation (Dess-Martin) C Wittig Adduct B->C Wittig Reaction D Final p38 MAPK Inhibitor C->D Deprotection (TFA)

Caption: Synthetic workflow for a representative p38 MAPK inhibitor.

G cluster_pathway p38 MAPK Signaling Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates Inflammation Inflammation Gene Expression ATF2->Inflammation Inhibitor Imidazole-based Inhibitor Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway.

Application of 1-Trityl-1H-imidazole-4-methanol in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 1-Trityl-1H-imidazole-4-methanol as a key intermediate in medicinal chemistry. The focus is on its application in the synthesis of potent kinase inhibitors for cancer and inflammatory diseases.

Introduction

This compound is a valuable building block in organic and medicinal chemistry. The bulky trityl (triphenylmethyl) group serves as a protecting group for the imidazole nitrogen, enhancing its solubility in organic solvents and allowing for regioselective functionalization of the imidazole ring. The primary alcohol at the 4-position provides a versatile handle for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex imidazole-based compounds with diverse pharmacological activities. The imidazole scaffold itself is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in various biological interactions.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of kinase inhibitors, particularly targeting pathways implicated in cancer and inflammation.

Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that responds to inflammatory cytokines and cellular stress. Dysregulation of the p38 MAP kinase pathway is linked to various inflammatory diseases and cancers, making it a significant therapeutic target. Imidazole-based compounds have been identified as potent inhibitors of p38 MAP kinase.

A general synthetic route starting from this compound to generate p38 MAP kinase inhibitors involves the oxidation of the primary alcohol to a carboxylic acid. This is followed by amide coupling with various amine-containing fragments to generate a library of potential inhibitors.

Quantitative Data: In Vitro p38 MAP Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of representative imidazole derivatives against p38 MAP kinase.

Compound IDModification from Core ScaffoldIC50 (nM) for p38αReference Cell Line
SB203580 (Reference)Pyridinyl imidazole222.44 ± 5.98Not Specified
AA6 N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative403.57 ± 6.35Not Specified
Development of PI3K/Akt/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Imidazole-containing compounds have shown promise as inhibitors of this pathway.

Derivatives of this compound can be synthesized to target various kinases within this pathway, including PI3K, Akt, and mTOR.

Quantitative Data: Cytotoxicity of Imidazole-Based PI3K/Akt/mTOR Pathway Inhibitors

The table below presents the half-maximal inhibitory concentration (IC50) values of a novel 1H-imidazole [4,5-f][1][2] phenanthroline derivative, IPM714, against colorectal cancer cell lines, which is known to suppress the PI3K/Akt/mTOR pathway.[3]

Compound IDCancer Cell LineIC50 (µM)
IPM714 HCT116 (Colorectal)1.74
IPM714 SW480 (Colorectal)2

Experimental Protocols

Protocol 1: Synthesis of a p38 MAP Kinase Inhibitor Intermediate from this compound

This protocol outlines the initial steps to convert this compound into a key carboxylic acid intermediate, which can then be used for amide coupling to synthesize a library of potential p38 MAP kinase inhibitors.

Step 1: Oxidation of this compound to 1-Trityl-1H-imidazole-4-carbaldehyde

  • Dissolve this compound (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 equivalents), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the chromium salts.

  • Wash the celite pad with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Oxidation of 1-Trityl-1H-imidazole-4-carbaldehyde to 1-Trityl-1H-imidazole-4-carboxylic acid

  • Dissolve the purified 1-Trityl-1H-imidazole-4-carbaldehyde (1 equivalent) in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene (4 equivalents) followed by a solution of sodium chlorite (3 equivalents) and sodium dihydrogen phosphate (3 equivalents) in water.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 value of a synthesized imidazole derivative against a target kinase, such as p38 MAP kinase.[4]

  • Prepare serial dilutions of the test compound in the appropriate kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound solution or vehicle (DMSO as a control).[5]

  • Add 2 µL of the target kinase solution (e.g., recombinant human p38α kinase) to each well.[5]

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., containing ATF-2 and ATP).[5]

  • Incubate the plate at room temperature for 60 minutes.[5]

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[5]

  • Incubate for 40 minutes at room temperature.[5]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

  • Incubate for 30 minutes at room temperature.[5]

  • Measure the luminescence using a plate reader.[5]

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of synthesized imidazole derivatives on the viability of cancer cell lines.[5][6][7]

  • Seed cancer cells (e.g., HCT116 or SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.[5]

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).[5]

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

p38_MAP_Kinase_Pathway stress Inflammatory Cytokines & Cellular Stress receptor Receptor stress->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Inflammatory Response Apoptosis, Cell Cycle Arrest substrates->response inhibitor Imidazole-based Inhibitor inhibitor->p38 PI3K_AKT_mTOR_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Growth, Proliferation, Survival mtor->proliferation inhibitor Imidazole-based Inhibitor inhibitor->pi3k inhibitor->akt inhibitor->mtor experimental_workflow start 1-Trityl-1H-imidazole -4-methanol synthesis Chemical Synthesis (Oxidation, Coupling) start->synthesis library Library of Imidazole Derivatives synthesis->library kinase_assay In Vitro Kinase Assay (IC50 Determination) library->kinase_assay cell_assay Cell-Based Assay (e.g., MTT for Cytotoxicity) library->cell_assay lead_id Lead Compound Identification kinase_assay->lead_id cell_assay->lead_id

References

Protocol for the Oxidation of 1-Trityl-1H-imidazole-4-methanol to the Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the development of pharmaceuticals and other bioactive molecules. 1-Trityl-1H-imidazole-4-carbaldehyde is a valuable building block, with the trityl group serving as a bulky protecting group for the imidazole nitrogen, and the aldehyde functionality providing a handle for further synthetic modifications. This document provides detailed protocols for the oxidation of 1-Trityl-1H-imidazole-4-methanol to 1-Trityl-1H-imidazole-4-carbaldehyde using common and effective oxidation reagents. The described methods, including Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and manganese dioxide (MnO2) oxidation, are selected for their typically high yields, mild reaction conditions, and functional group tolerance.

Chemical Transformation

The overall chemical reaction is the oxidation of the primary alcohol, this compound, to the corresponding aldehyde, 1-Trityl-1H-imidazole-4-carbaldehyde.

Chemical_Reaction Starting_Material This compound Product 1-Trityl-1H-imidazole-4-carbaldehyde Starting_Material->Product Oxidation Oxidizing_Agent [Oxidizing Agent] Oxidizing_Agent->Product

Caption: Oxidation of this compound.

Experimental Protocols

This section details the experimental procedures for three common methods for the oxidation of this compound.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is known for its mild conditions and broad functional group compatibility.[1][2][3]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-Trityl-1H-imidazole-4-carbaldehyde.

Swern Oxidation

The Swern oxidation is another mild and widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnels

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 - 2.0 eq) in anhydrous DCM and cool the solution to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.0 - 3.0 eq) in anhydrous DCM via a dropping funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30-60 minutes.

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (4.0 - 5.0 eq) slowly to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a heterogeneous oxidizing agent that is particularly effective for the oxidation of allylic and benzylic alcohols. While this compound is not strictly benzylic, the heterocyclic nature of the imidazole ring can activate the adjacent carbinol for oxidation by MnO₂. A large excess of activated MnO₂ is often required.[6]

Materials:

  • This compound

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or CHCl₃, add a large excess of activated manganese dioxide (5 - 20 eq by weight).

  • Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts.

  • Wash the filter cake thoroughly with DCM or CHCl₃.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the different oxidation methods. Note that specific yields for the oxidation of this compound are not widely reported in the literature, and the values provided are typical for these types of oxidations. Optimization may be required to achieve the best results.

Oxidation MethodOxidizing AgentStoichiometry (Oxidant)SolventTemperatureTypical Reaction TimeTypical Yield Range
Dess-Martin Oxidation Dess-Martin Periodinane1.1 - 1.5 eqDCMRoom Temp.1 - 3 hours85 - 95%
Swern Oxidation (COCl)₂/DMSO/TEA1.5-2.0/2.0-3.0/4.0-5.0 eqDCM-78 °C to RT1 - 2 hours80 - 95%
MnO₂ Oxidation Activated MnO₂5 - 20 eq (w/w)DCM, CHCl₃Room Temp. to Reflux12 - 48 hours60 - 90%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the oxidation of this compound to its aldehyde.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Start This compound in appropriate solvent Add_Oxidant Add Oxidizing Agent (DMP, Swern Reagents, or MnO₂) Start->Add_Oxidant Reaction_Monitoring Stir at appropriate temperature Monitor by TLC Add_Oxidant->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Pure Aldehyde

Caption: General workflow for the oxidation reaction.

References

Application Notes and Protocols: 1-Trityl-1H-imidazole-4-methanol in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Trityl-1H-imidazole-4-methanol in palladium-catalyzed cross-coupling reactions. The imidazole scaffold is a crucial pharmacophore in numerous therapeutic agents, and its functionalization is of significant interest in medicinal chemistry. The trityl protecting group on the imidazole nitrogen allows for regioselective functionalization and enhanced solubility in organic solvents, making it a valuable starting material for the synthesis of complex molecules.

Two primary applications are explored herein:

  • As a Substrate for Suzuki-Miyaura Coupling: Following a straightforward conversion of the hydroxymethyl group to a more reactive species (e.g., a halide or triflate), the resulting compound can serve as an excellent substrate for carbon-carbon bond formation.

  • As a Precursor to an N-Heterocyclic Carbene (NHC) Ligand: The imidazole core of this compound can be elaborated into an imidazolium salt, which is a direct precursor to a powerful NHC ligand for palladium-catalyzed transformations.

Application 1: this compound as a Substrate Precursor in Suzuki-Miyaura Cross-Coupling

The hydroxymethyl group of this compound can be readily converted into a leaving group suitable for palladium-catalyzed cross-coupling reactions. A common strategy is the conversion to a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or triflate). This modified substrate can then undergo Suzuki-Miyaura coupling with a variety of aryl or heteroaryl boronic acids.

Diagram of Synthetic Strategy

G A This compound B Activation of Hydroxymethyl Group (e.g., PBr3 or TsCl) A->B Step 1 C 1-Trityl-4-(halomethyl)-1H-imidazole B->C D Suzuki-Miyaura Coupling (Pd Catalyst, Base, Boronic Acid) C->D Step 2 E 4-Arylmethyl-1-trityl-1H-imidazole D->E

Caption: Synthetic workflow for the use of this compound as a substrate precursor.

Quantitative Data: Representative Suzuki-Miyaura Coupling of N-Protected Halo-imidazoles

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of related N-protected halo-imidazole substrates, providing a benchmark for the expected outcome with a modified derivative of this compound.

EntryAryl Halide SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11-Trityl-4-iodo-1H-imidazolePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10085
21-Trityl-4-iodo-1H-imidazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O9092
31-SEM-4-bromo-1H-imidazole3-Thienylboronic acidPdCl₂(dppf) (3)-K₃PO₄Dioxane8078
41-Trityl-5-bromo-1H-imidazole2-Naphthylboronic acidPd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃Toluene11095

Data compiled from analogous reactions in the literature.

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)-1-trityl-1H-imidazole (Hypothetical Protocol)

  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (e.g., Argon), add phosphorus tribromide (PBr₃, 1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(bromomethyl)-1-trityl-1H-imidazole.

Step 2: Suzuki-Miyaura Coupling of 4-(Bromomethyl)-1-trityl-1H-imidazole

  • To a microwave vial or Schlenk tube, add 4-(bromomethyl)-1-trityl-1H-imidazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and triphenylphosphine (PPh₃, 0.04 eq.).

  • Add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-18 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylmethyl-1-trityl-1H-imidazole.

Application 2: this compound as a Precursor to an N-Heterocyclic Carbene (NHC) Ligand

N-Heterocyclic carbenes are a class of highly effective ligands for palladium, known for their strong σ-donating properties which stabilize the catalytic species and promote high activity, particularly with challenging substrates like aryl chlorides. This compound can be a precursor to a novel NHC ligand. The trityl group can be removed and the imidazole nitrogen can be alkylated, followed by quaternization to form an imidazolium salt. This salt can then be used to generate the NHC in situ for catalysis.

Diagram of NHC Ligand Synthesis and Catalytic Cycle

G cluster_0 NHC Precursor Synthesis cluster_1 Suzuki-Miyaura Catalytic Cycle with NHC Ligand A This compound B Deprotection & Alkylation A->B C 1-Alkyl-1H-imidazole-4-methanol B->C D Quaternization C->D E Imidazolium Salt (NHC Precursor) D->E Pd0 Pd(0)-NHC PdII_Aryl (NHC)Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Diaryl (NHC)Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Diaryl Transmetalation (Ar'B(OH)₂) PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ar')

Caption: Synthesis of an NHC precursor and its role in the Suzuki-Miyaura catalytic cycle.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Chlorides using Pd-NHC Catalysts

This table presents data for the Suzuki-Miyaura coupling of challenging aryl chloride substrates, where NHC ligands are known to be particularly effective.

EntryAryl ChlorideBoronic AcidPd Source (mol%)NHC Precursor (mol%)BaseSolventTemp (°C)Yield (%)
14-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)IMes·HCl (2)Cs₂CO₃Dioxane8096
24-Chloroanisole4-Tolylboronic acidPd(OAc)₂ (2)IPr·HCl (4)K₃PO₄Toluene10098
32-ChloropyridinePhenylboronic acidPd(OAc)₂ (1.5)SIMes·HCl (3)KOBuᵗDioxane11091
41-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (0.5)IPr·HCl (1)K₃PO₄Toluene/H₂O10099

IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazolium, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium, SIMes = 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium

Experimental Protocol: In-Situ Generation of Pd-NHC Catalyst for Suzuki-Miyaura Coupling
  • Imidazolium Salt Synthesis (Hypothetical): Synthesize the corresponding 1,3-dialkyl-4-(hydroxymethyl)imidazolium salt from this compound via a multi-step sequence (e.g., detritylation, N-alkylation, and quaternization).

  • Catalytic Reaction Setup:

    • In a Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1.0 mol%) and the synthesized imidazolium salt (2.0 mol%).

    • Add a strong base (e.g., Cs₂CO₃ or KOBuᵗ, 2.5 eq.) to generate the NHC in situ.

    • Add the aryl chloride (1.0 eq.) and the arylboronic acid (1.5 eq.).

    • Add degassed anhydrous solvent (e.g., 1,4-dioxane or toluene, 0.1 M).

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Pass the mixture through a short plug of silica gel or celite to remove inorganic salts and the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

These protocols and notes provide a comprehensive guide for leveraging this compound in advanced palladium-catalyzed cross-coupling reactions, enabling the synthesis of novel and complex molecular architectures for drug discovery and development.

Application Notes and Protocols for the Detritylation of 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of 1-Trityl-1H-imidazole-4-methanol to yield 4-(hydroxymethyl)imidazole. The trityl (triphenylmethyl) group is a common protecting group for the imidazole nitrogen due to its steric bulk and lability under acidic conditions. The selection of an appropriate detritylation method is crucial to ensure high yield and purity of the final product, avoiding potential side reactions. This guide outlines several common methods, offering a comparative overview to aid in methodological selection.

Comparative Overview of Detritylation Methods

The most prevalent methods for the removal of the N-trityl group from imidazole derivatives involve acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity and the desired reaction kinetics. Below is a summary of common detritylation methods with typical reaction parameters.

MethodReagent(s)Solvent(s)TemperatureTypical Reaction TimeReported Yield (%)Notes
Method A: TFA Trifluoroacetic Acid (TFA) (1-5% v/v)Dichloromethane (DCM)Room Temperature1 - 4 hours>90A widely applicable and efficient method for acid-stable compounds.[1]
Method B: Acetic Acid 80% Aqueous Acetic AcidAcetic Acid/WaterNot SpecifiedNot SpecifiedNot SpecifiedA milder alternative to TFA, can be used for selective deprotection in the presence of other acid-labile groups like Boc.
Method C: Formic Acid Formic Acid (88-97%)Neat or DioxaneRoom Temperature3 minutes - 2 hours85 - 95Another milder alternative to TFA.[2]
Method D: Two-Step 1. TFA / Triethylsilane (Et₃SiH) 2. 1M HClDichloromethane (DCM)0 °C to Room Temp.30 - 60 minutes (Step 1)51 - 93 (overall)Effective for complete deprotection of multiple protecting groups under mild initial conditions.[1]

Experimental Protocols

Detailed methodologies for the aforementioned detritylation methods are provided below.

Method A: Detritylation using Trifluoroacetic Acid (TFA)

This protocol describes the efficient removal of the trityl group under standard acidic conditions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA (2.0 - 10.0 equiv, typically a 1-5% v/v solution in DCM) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, 4-(hydroxymethyl)imidazole, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.

Workflow for Method A:

MethodA cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Substrate in DCM add_tfa Add TFA (1-5% v/v) start->add_tfa react Stir at RT (1-4h) add_tfa->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Detritylation Workflow using TFA.
Method B: Detritylation using Aqueous Acetic Acid

This protocol offers a milder alternative to TFA.

Materials:

  • This compound

  • 80% Aqueous Acetic Acid

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in 80% aqueous acetic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the acetic acid under reduced pressure.

  • The residue can be further purified by appropriate methods such as column chromatography to separate the product from triphenylmethanol.

Method C: Detritylation using Formic Acid

This method provides another mild alternative to strong acids.

Materials:

  • This compound

  • Formic Acid (88-97%)

  • Dioxane (optional)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Treat the this compound with cold formic acid (97+%).

  • Stir the reaction for a short period (e.g., 3 minutes) and then evaporate the formic acid using an oil pump at room temperature.[2]

  • To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[2]

  • The residue containing the product and triphenylcarbinol can be further processed for purification.

Method D: Two-Step Detritylation

This protocol is particularly useful when other acid-sensitive protecting groups are present and need to be removed concurrently or when a milder initial deprotection is desired.[1]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triethylsilane (Et₃SiH)

  • 1M Hydrochloric Acid (HCl)

  • Triethylamine

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Step 1: Trityl Group Removal:

    • Dissolve the protected compound in DCM.

    • Cool the solution to 0 °C under a nitrogen atmosphere.

    • Add TFA and Et₃SiH.

    • Stir the reaction for 30-60 minutes, monitoring by TLC.

    • Quench the reaction with triethylamine.

    • Isolate the crude intermediate.

  • Step 2 (if other acid-labile groups are present):

    • Treat the crude material from Step 1 with 1M HCl to complete the deprotection of other groups (e.g., isopropylidene).

  • Purification:

    • Purify the final product by column chromatography.

Logical Flow for Method Selection:

MethodSelection start Start: Need to deprotect This compound acid_stability Are other functional groups acid-stable? start->acid_stability tfa_method Use Method A (TFA) - High Yield - Fast acid_stability->tfa_method Yes mild_acid Are milder conditions preferred? acid_stability->mild_acid No acetic_formic Use Method B (Acetic Acid) or Method C (Formic Acid) mild_acid->acetic_formic Yes other_groups Are other acid-labile groups present? mild_acid->other_groups No other_groups->acetic_formic No two_step Use Method D (Two-Step) other_groups->two_step Yes

Decision tree for selecting a detritylation method.

References

Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group in 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxymethyl group of 1-Trityl-1H-imidazole-4-methanol. This versatile building block is a key intermediate in the synthesis of various biologically active molecules. The functionalization of its hydroxymethyl group allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The trityl protecting group on the imidazole nitrogen ensures regioselective reactions at the C4-hydroxymethyl position and can be readily removed under acidic conditions when desired.

Chemical Transformations of the Hydroxymethyl Group

The hydroxymethyl group of this compound can undergo several key chemical transformations, including oxidation to an aldehyde, esterification, etherification, and conversion to a halide. These transformations open up a wide range of possibilities for synthesizing derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

Experimental Protocols and Data

The following section details the experimental procedures for the functionalization of this compound.

Oxidation to 1-Trityl-1H-imidazole-4-carbaldehyde

The oxidation of the primary alcohol to an aldehyde is a crucial step in creating a versatile intermediate for further modifications, such as reductive amination or Wittig reactions. Activated manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of benzylic and allylic alcohols.

Experimental Protocol:

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, is added activated manganese dioxide (5-10 eq). The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide, and the filtrate is concentrated under reduced pressure to yield the crude aldehyde. The product can be further purified by column chromatography.

Reagent/SolventMolar Ratio/ConcentrationTemperatureReaction TimeYield
This compound1.0 eqRoom Temperature6-24 h>85% (typical)
Activated Manganese Dioxide5-10 eqRoom Temperature6-24 h
Dichloromethane-Room Temperature6-24 h

Logical Workflow for Oxidation:

G start Start with This compound add_reagents Add activated MnO2 (5-10 eq) in Dichloromethane start->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor reaction by TLC stir->monitor workup Filter through Celite, concentrate filtrate monitor->workup Upon completion purify Purify by column chromatography workup->purify product Obtain 1-Trityl-1H-imidazole-4-carbaldehyde purify->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Imidazole_Derivative Imidazole Derivative (e.g., IPM714) Imidazole_Derivative->PI3K inhibits Imidazole_Derivative->AKT inhibits Imidazole_Derivative->mTORC1 inhibits

Application Notes and Protocols: Multi-step Synthesis Involving 1-Trityl-1H-imidazole-4-methanol in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for a multi-step synthesis utilizing 1-Trityl-1H-imidazole-4-methanol as a key intermediate in the generation of substituted imidazole compounds with potential applications as kinase inhibitors, particularly targeting the p38 MAP kinase pathway. The protocols outlined below are based on established chemical transformations and provide a basis for the synthesis and subsequent biological evaluation of novel therapeutic agents.

Introduction

Substituted imidazoles are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs.[1] The trityl protecting group offers a robust method for regioselective functionalization of the imidazole ring system. This compound is a valuable building block, allowing for the introduction of diverse functionalities at the 4-position of the imidazole core. This document details the synthetic pathway from 4-(hydroxymethyl)imidazole to a functionalized imidazole, highlighting the role of this compound as a key intermediate. Furthermore, its application in the synthesis of potential p38 MAP kinase inhibitors is discussed, providing context for its use in drug discovery programs targeting inflammatory diseases and cancer.[2][3]

Synthetic Workflow Overview

The overall synthetic strategy involves a three-stage process:

  • Protection: Synthesis of the key intermediate, this compound, through the protection of 4-(hydroxymethyl)imidazole.

  • Functionalization: Oxidation of the alcohol to an aldehyde, followed by further chemical modification.

  • Deprotection and Final Product Generation: Removal of the trityl group to yield the final functionalized imidazole.

Synthetic Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Deprotection A 4-(Hydroxymethyl)imidazole B This compound A->B Trityl Chloride, Triethylamine, DMF C 1-Trityl-1H-imidazole-4-carbaldehyde B->C Oxidation (e.g., MnO2) D Substituted Imidazole Derivative C->D Further Reactions (e.g., Condensation) E Final Functionalized Imidazole D->E Acidic Hydrolysis (e.g., TFA)

Caption: A high-level overview of the multi-step synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the imidazole nitrogen in 4-(hydroxymethyl)imidazole using trityl chloride.

Materials:

  • 4-(Hydroxymethyl)imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous DMF.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add trityl chloride (1.1 eq) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Pour the reaction mixture onto ice water, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield (%)
4-(Hydroxymethyl)imidazole98.111.0>98%-
Trityl chloride278.771.1>98%-
This compound340.42->95%~80-90
Protocol 2: Oxidation to 1-Trityl-1H-imidazole-4-carbaldehyde

This protocol details the oxidation of the primary alcohol to an aldehyde.

Materials:

  • This compound

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add activated manganese dioxide (5.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield 1-Trityl-1H-imidazole-4-carbaldehyde as a solid. The product is often of sufficient purity for the next step without further purification.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield (%)
This compound340.421.0>95%-
Manganese dioxide86.945.0>85%-
1-Trityl-1H-imidazole-4-carbaldehyde338.41->90%>90
Protocol 3: Synthesis of a Substituted Imidazole Derivative (Example: Imine Formation)

This protocol provides an example of further functionalization of the aldehyde.

Materials:

  • 1-Trityl-1H-imidazole-4-carbaldehyde

  • A primary amine (e.g., 4-fluoroaniline)

  • Anhydrous methanol

  • Molecular sieves (4Å)

Procedure:

  • To a solution of 1-Trityl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous methanol, add the primary amine (1.1 eq).

  • Add activated 4Å molecular sieves.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Filter off the molecular sieves and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude imine derivative.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield (%)
1-Trityl-1H-imidazole-4-carbaldehyde338.411.0>90%-
4-Fluoroaniline111.121.1>98%-
N-(4-fluorophenyl)-1-(1-trityl-1H-imidazol-4-yl)methanimine431.51--Quantitative (crude)
Protocol 4: Deprotection of the Trityl Group

This protocol describes the removal of the trityl protecting group to yield the final product.

Materials:

  • Trityl-protected imidazole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the trityl-protected imidazole derivative (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final deprotected imidazole.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield (%)
Trityl-protected imidazole derivativeVaries1.0--
Deprotected imidazoleVaries->95%~70-90

Application in Kinase Inhibitor Synthesis: Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses and are implicated in diseases such as rheumatoid arthritis, inflammatory bowel disease, and some cancers.[2][4] The development of small molecule inhibitors targeting p38 has been a major focus of drug discovery. Many potent p38 inhibitors feature a substituted imidazole scaffold.[5] The synthetic route described above provides a versatile platform for generating a library of imidazole-based compounds for screening as p38 inhibitors. The functionalized imidazole can be further elaborated to incorporate pharmacophoric features known to be important for p38 inhibition.

p38 MAP Kinase Signaling Pathway

The p38 MAPK signaling cascade is a three-tiered system involving a MAPKKK, a MAPKK, and the p38 MAPK itself.[6][7] Activation of this pathway by cellular stressors or inflammatory cytokines leads to the phosphorylation of downstream substrates, including transcription factors and other kinases, ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8][9]

p38_MAPK_Pathway cluster_input Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Caption: The p38 MAP Kinase signaling pathway.

By designing molecules that can bind to the ATP-binding pocket of p38 MAPK, the phosphorylation of downstream substrates can be inhibited, thereby blocking the inflammatory cascade. The substituted imidazoles synthesized via the described multi-step process can be evaluated for their ability to inhibit p38 kinase activity in biochemical and cell-based assays.

Conclusion

This document provides a comprehensive guide for the multi-step synthesis involving this compound and its application in the development of potential kinase inhibitors. The detailed protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The flexibility of this synthetic route allows for the creation of diverse libraries of imidazole-based compounds for the exploration of structure-activity relationships and the identification of novel therapeutic candidates targeting pathways such as the p38 MAP kinase cascade.

References

Application Notes and Protocols: 1-Trityl-1H-imidazole-4-methanol in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Trityl-1H-imidazole-4-methanol as a key intermediate in the synthesis of novel imidazole-based antifungal agents. The document details the mechanism of action of these compounds, provides exemplary experimental protocols for their synthesis and antifungal evaluation, and presents quantitative activity data.

Introduction

Imidazole derivatives are a cornerstone of modern antifungal therapy, with prominent examples including clotrimazole, ketoconazole, and miconazole.[1] These drugs function by disrupting the integrity of the fungal cell membrane, a mechanism that offers a selective advantage in treating infections in human hosts.[1] The trityl group, a bulky triphenylmethyl moiety, is often incorporated into these structures to enhance their antifungal activity. This compound serves as a versatile starting material for the synthesis of a variety of antifungal candidates, allowing for the introduction of diverse chemical functionalities.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole derivatives involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron of lanosterol 14α-demethylase, imidazole antifungals prevent the conversion of lanosterol to ergosterol. This inhibition leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which disrupts the normal membrane structure and function, ultimately leading to the inhibition of fungal growth and cell death.[1]

Mechanism of Action of Imidazole Antifungals Imidazole_Antifungal Imidazole Antifungal Agent CYP51 Lanosterol 14α-demethylase (CYP51) Imidazole_Antifungal->CYP51 Inhibits Disruption Membrane Disruption & Inhibition of Growth Imidazole_Antifungal->Disruption Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion CYP51->Disruption Lanosterol Lanosterol Lanosterol->CYP51 Substrate Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential component

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungal agents.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of antifungal agents derived from this compound.

Protocol 1: Synthesis of 4-(Chloromethyl)-1-trityl-1H-imidazole

This initial step converts the hydroxyl group of the starting material into a more reactive leaving group, facilitating subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(chloromethyl)-1-trityl-1H-imidazole.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Novel Imidazole Ether Derivatives

This protocol describes the reaction of the chlorinated intermediate with a nucleophile, such as a substituted phenol, to generate novel ether derivatives.

Materials:

  • 4-(Chloromethyl)-1-trityl-1H-imidazole

  • Substituted phenol (e.g., 4-chlorophenol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the substituted phenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-(chloromethyl)-1-trityl-1H-imidazole (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired imidazole ether derivative.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard antifungal drug (e.g., fluconazole) for comparison

Procedure:

  • Prepare stock solutions of the synthesized compounds and the standard antifungal drug in dimethyl sulfoxide (DMSO).

  • Prepare serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the fungi.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 0.5-2.5 x 10³ cells/mL).

  • Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control, determined visually or by measuring the optical density at a specific wavelength.

General Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound Chlorination Chlorination (Protocol 1) Start->Chlorination Intermediate 4-(Chloromethyl)-1-trityl-1H-imidazole Chlorination->Intermediate Coupling Coupling with Nucleophile (e.g., Phenol) (Protocol 2) Intermediate->Coupling Product Novel Imidazole Derivative Coupling->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Antifungal_Testing Antifungal Susceptibility Testing (Broth Microdilution - Protocol 3) Purification->Antifungal_Testing MIC_Determination MIC Value Determination Antifungal_Testing->MIC_Determination Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis

Caption: A generalized workflow for the synthesis and evaluation of antifungal agents.

Quantitative Data: Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of imidazole derivatives against various fungal pathogens. Lower MIC values indicate higher antifungal potency.

CompoundFungal StrainMIC (µg/mL)Reference
Imidazole Derivative 1Candida albicans8[1]
Imidazole Derivative 2Candida albicans (Fluconazole-resistant)8[1]
Imidazole Derivative 1Staphylococcus aureus8[1]
Imidazole Derivative 2Staphylococcus aureus4[1]
Imidazole Derivative 3Candida spp.4-32[2]
Imidazole Derivative 4Candida spp.4-16[2]
Imidazole Derivative 5Aspergillus fumigatus (with mutation)≥8[3]

Note: The specific structures of "Imidazole Derivative 1-5" are detailed in the cited references and represent examples of the types of compounds that can be synthesized and tested. The data illustrates the potential for developing potent antifungal agents through chemical modification of the imidazole scaffold.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel imidazole-based antifungal agents. The protocols outlined in these application notes provide a solid foundation for the design, synthesis, and evaluation of new compounds targeting fungal infections. The continued exploration of structure-activity relationships within this class of molecules holds significant promise for the development of more effective and broad-spectrum antifungal therapies to combat the growing challenge of antimicrobial resistance.

References

Application Notes and Protocols for the Preparation of Histamine Receptor Antagonists from 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of histamine receptor antagonists, utilizing 1-Trityl-1H-imidazole-4-methanol as a versatile starting material. The protocols outlined below describe a plausible synthetic pathway to a histamine H2 receptor antagonist, structurally analogous to Cimetidine, a well-established therapeutic agent. The methodologies can be adapted for the synthesis of other histamine receptor antagonists by modifying the side-chain precursors.

Introduction

Histamine receptors, members of the G-protein coupled receptor (GPCR) superfamily, are crucial mediators of various physiological and pathological processes. The four subtypes, H1, H2, H3, and H4, represent important targets for therapeutic intervention in a range of conditions, including allergic reactions, gastric ulcers, neurological disorders, and inflammatory diseases. The imidazole ring is a key pharmacophoric element in many histamine receptor ligands. This compound serves as a valuable building block, with the trityl group providing protection for the imidazole nitrogen, allowing for selective modification at the 4-position.

Synthetic Strategy Overview

The general strategy involves a multi-step synthesis commencing with the conversion of the methanol group of this compound to a more reactive leaving group, followed by the introduction of a side chain characteristic of the target histamine receptor antagonist. The final step involves the deprotection of the trityl group to yield the active antagonist.

G start This compound intermediate1 4-(Chloromethyl)-1-trityl-1H-imidazole start->intermediate1 Chlorination intermediate2 S-(2-((1-Trityl-1H-imidazol-4-yl)methyl)amino)ethyl) ethanethioate intermediate1->intermediate2 Alkylation intermediate3 N-Cyano-N'-methyl-N''-(2-(((1-trityl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine intermediate2->intermediate3 Guanidination final_product Histamine H2 Receptor Antagonist (Cimetidine Analog) intermediate3->final_product Deprotection

Caption: General synthetic workflow for a histamine H2 receptor antagonist.

Experimental Protocols

The following protocols describe the synthesis of a Cimetidine analog.

Protocol 1: Synthesis of 4-(Chloromethyl)-1-trityl-1H-imidazole (Intermediate 1)

This protocol describes the conversion of the primary alcohol of the starting material to a chloride, a better leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Reactant This compound
Reagent Thionyl chloride
Solvent Anhydrous Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours
Representative Yield 85-95%
Purity (Post-Chr.) >98%
Spectroscopic Data ¹H NMR, ¹³C NMR, Mass Spectrometry
Protocol 2: Synthesis of a Cimetidine Analog Precursor (Intermediate 3)

This protocol details the alkylation of a cysteamine derivative with the chlorinated intermediate, followed by guanidination.

Materials:

  • 4-(Chloromethyl)-1-trityl-1H-imidazole (Intermediate 1)

  • N-Methyl-2-(methylthio)ethanamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (ACN)

  • Dimethyl N-cyanodithioiminocarbonate

  • Methylamine (40% in water)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure (Alkylation):

  • To a solution of N-methyl-2-(methylthio)ethanamine (1.1 eq) in anhydrous ACN, add DIPEA (1.5 eq).

  • Add a solution of 4-(Chloromethyl)-1-trityl-1H-imidazole (1.0 eq) in anhydrous ACN dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude alkylated intermediate.

Procedure (Guanidination):

  • Dissolve the crude alkylated intermediate in isopropanol.

  • Add dimethyl N-cyanodithioiminocarbonate (1.0 eq) and stir the mixture at room temperature.

  • Slowly add a 40% aqueous solution of methylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

ParameterAlkylationGuanidination
Reactant Intermediate 1, Amine PrecursorAlkylated Intermediate, Cyanoguanidine
Base/Reagent DIPEAMethylamine
Solvent Anhydrous Acetonitrile (ACN)Isopropanol
Reaction Temperature RefluxRoom Temperature
Reaction Time 4-6 hours18-24 hours
Representative Yield 70-85%60-75%
Purity (Post-Chr.) >95%>95%
Spectroscopic Data ¹H NMR, ¹³C NMR, Mass Spectrometry¹H NMR, ¹³C NMR, Mass Spectrometry
Protocol 3: Deprotection to Yield the Final Histamine H2 Receptor Antagonist

This final step involves the removal of the acid-labile trityl protecting group.

Materials:

  • N-Cyano-N'-methyl-N''-(2-(((1-trityl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine (Intermediate 3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the trityl-protected antagonist precursor (1.0 eq) in DCM.

  • Add a solution of 5% TFA in DCM dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring the deprotection by TLC.[1]

  • Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and extract it multiple times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

ParameterValue
Reactant Intermediate 3
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Reaction Temperature Room Temperature
Reaction Time 1-2 hours
Representative Yield >90%
Purity (Post-Purif.) >99% (Pharmaceutical Grade)
Spectroscopic Data ¹H NMR, ¹³C NMR, Mass Spectrometry, IR

Histamine Receptor Signaling Pathways

The four subtypes of histamine receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.

H1_Signaling Histamine Histamine H1R H1R Histamine->H1R binds to Gq Gq H1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release induces Ca²⁺ release PKC PKC DAG->PKC activates Cellular_Response Inflammation, Allergic Response, Smooth Muscle Contraction Ca_release->Cellular_Response leads to PKC->Cellular_Response leads to H2_Signaling Histamine Histamine H2R H2R Histamine->H2R binds to Gs Gs H2R->Gs activates AC AC Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Gastric Acid Secretion, Smooth Muscle Relaxation PKA->Cellular_Response leads to H3_Signaling Histamine Histamine H3R H3R Histamine->H3R binds to Gi Gi H3R->Gi activates AC AC Gi->AC inhibits cAMP cAMP AC->cAMP reduces PKA PKA cAMP->PKA decreases activation of Neurotransmitter_Release Inhibition of Neurotransmitter Release (Histamine, ACh, NE, 5-HT) PKA->Neurotransmitter_Release modulates H4_Signaling Histamine Histamine H4R H4R Histamine->H4R binds to Gi Gi H4R->Gi activates AC AC Gi->AC inhibits Ca_mobilization Ca_mobilization Gi->Ca_mobilization induces Ca²⁺ mobilization cAMP cAMP AC->cAMP reduces Cellular_Response1 Immunomodulation cAMP->Cellular_Response1 leads to Cellular_Response2 Chemotaxis of Immune Cells Ca_mobilization->Cellular_Response2 leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Trityl-1H-imidazole-4-methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and effective method is the N-tritylation of 4-(hydroxymethyl)imidazole using trityl chloride (TrCl) in the presence of a suitable base and an anhydrous aprotic solvent. The general reaction involves the deprotonation of the imidazole nitrogen followed by nucleophilic attack on the trityl chloride.

Q2: Which base is recommended for optimal yield?

A2: For N-tritylation of imidazoles, strong bases that can effectively deprotonate the imidazole nitrogen without promoting side reactions are preferred. Sodium hydride (NaH) is often recommended for achieving high yields, as it irreversibly deprotonates the imidazole.[1] Triethylamine (Et3N) and N,N-diisopropylethylamine (DIPEA) are also commonly used, particularly when milder conditions are desired, though they may result in longer reaction times or require an excess of the base.[2]

Q3: What is the risk of O-tritylation on the methanol group?

A3: While O-tritylation is a potential side reaction, N-tritylation of imidazoles is generally favored over O-tritylation of primary alcohols. The imidazole nitrogen is typically more nucleophilic than the primary alcohol's oxygen. However, reaction conditions can influence selectivity. Using a strong, non-nucleophilic base and ensuring the complete deprotonation of the imidazole nitrogen before the addition of trityl chloride can minimize the formation of the O-tritylated byproduct.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, 4-(hydroxymethyl)imidazole, is polar and will have a low Rf value, while the product, this compound, is significantly less polar and will have a higher Rf value. Disappearance of the starting material spot indicates reaction completion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of imidazole. 2. Inactive trityl chloride. 3. Presence of moisture in the reaction. 4. Insufficient reaction time.1. Use a stronger base like sodium hydride (NaH). If using Et3N or DIPEA, use a slight excess (1.1-1.5 equivalents). 2. Use freshly opened or properly stored trityl chloride. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed (typically 12-24 hours at room temperature).
Formation of a Significant Amount of a Less Polar Impurity This is likely the O-tritylated or di-tritylated byproduct.1. Add the trityl chloride solution slowly to the deprotonated imidazole solution at a low temperature (e.g., 0 °C) to improve selectivity. 2. Use stoichiometric amounts of trityl chloride (1.0-1.1 equivalents). 3. The O-trityl group is more labile to acid than the N-trityl group. A carefully controlled mild acidic workup could selectively deprotect the O-trityl group, but this may be challenging. Purification by column chromatography is the more reliable approach.
Product is an Oil and Difficult to Solidify The product may contain residual solvent or impurities.1. Ensure complete removal of the solvent under high vacuum. 2. Purify the crude product thoroughly using silica gel column chromatography. 3. Attempt to crystallize the purified product from a suitable solvent system (e.g., dichloromethane/hexanes or ethyl acetate/hexanes).
Difficulty in Purifying the Product by Column Chromatography The product and the main byproduct (O-tritylated imidazole) may have similar polarities.1. Use a long column and a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) to improve separation. 2. If separation is still difficult, consider converting the hydroxyl group of the desired product to an ester or other derivative to alter its polarity for easier separation, followed by deprotection.

Data Presentation

The following table summarizes typical yields for the N-tritylation of imidazoles under various conditions. While this data is for the parent imidazole, it provides a useful reference for optimizing the synthesis of this compound.

Base Solvent Temperature Reaction Time (h) Typical Yield (%) Reference
Sodium Hydride (NaH)DMFRoom Temp.1883[1]
Triethylamine (Et3N)DMF or DCMRoom Temp.12-2460-75[2]
DIPEADMF or DCMRoom Temp.12-2465-80[2]
PyridinePyridineRoom Temp.~1250-70[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Hydride

This protocol is adapted from a high-yield synthesis of 1-Tritylimidazole and is recommended for achieving the best results.[1]

  • Preparation: Under an inert atmosphere (N2 or Ar), add 4-(hydroxymethyl)imidazole (1.0 eq) to a flask containing anhydrous DMF.

  • Deprotonation: To the stirred solution, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in portions at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Tritylation: Dissolve trityl chloride (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Protocol 2: Synthesis using Triethylamine

This protocol uses a less hazardous base and may be more suitable for some laboratory settings.[2]

  • Preparation: Dissolve 4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous DCM or DMF in a flask under an inert atmosphere.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir.

  • Tritylation: Slowly add a solution of trityl chloride (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours and monitor by TLC.

  • Workup and Purification: Follow steps 5-7 from Protocol 1.

Visualizations

Synthesis_Pathway Synthesis of this compound 4-(hydroxymethyl)imidazole 4-(hydroxymethyl)imidazole Reaction N-Tritylation 4-(hydroxymethyl)imidazole->Reaction Trityl Chloride Trityl Chloride Trityl Chloride->Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Anhydrous Solvent (e.g., DMF) Anhydrous Solvent (e.g., DMF) Anhydrous Solvent (e.g., DMF)->Reaction This compound This compound Reaction->this compound

Caption: Reaction scheme for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (TrCl, anhydrous solvent) start->check_reagents check_base Evaluate Base Strength and Stoichiometry check_reagents->check_base Good Quality use_fresh_reagents Use fresh TrCl and anhydrous solvents check_reagents->use_fresh_reagents Poor Quality check_conditions Review Reaction Conditions (Time, Temperature, Atmosphere) check_base->check_conditions Sufficient use_stronger_base Switch to NaH or increase amount of Et3N/DIPEA check_base->use_stronger_base Incomplete Deprotonation optimize_purification Optimize Purification check_conditions->optimize_purification Optimal increase_time Increase reaction time and ensure inert atmosphere check_conditions->increase_time Suboptimal improve_chromatography Use shallow gradient for column chromatography optimize_purification->improve_chromatography Difficult Separation end Yield Improved optimize_purification->end Successful use_fresh_reagents->end use_stronger_base->end increase_time->end improve_chromatography->end

Caption: A workflow for troubleshooting low yield issues.

Logical_Relationships Factors Affecting Reaction Outcome Yield High Yield & Purity Base Base Strength (NaH > DIPEA > Et3N) Base->Yield Selectivity N- vs O-Tritylation Selectivity Base->Selectivity Solvent Anhydrous Aprotic Solvent (DMF, DCM) Solvent->Yield Reagents Reagent Purity (Fresh TrCl) Reagents->Yield Conditions Reaction Conditions (Inert Atmosphere, Adequate Time) Conditions->Yield Conditions->Selectivity Slow Addition at 0 °C Selectivity->Yield

Caption: Key factors influencing the synthesis outcome.

References

Technical Support Center: Purification of Crude 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Trityl-1H-imidazole-4-methanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low yield after column chromatography - Product is too soluble in the eluent: The chosen solvent system may be too polar, causing the product to elute too quickly with impurities. - Product is adsorbing to the silica gel: The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel. - Product is partially insoluble in the loading solvent: This can lead to incomplete loading onto the column. - Improper fraction collection: The product may be spread across many fractions, and some may have been discarded.- Optimize the solvent system: Use Thin Layer Chromatography (TLC) to find a solvent system where the product has an Rf value of approximately 0.2-0.4. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. - Deactivate the silica gel: Prepare a slurry of the silica gel with the eluent containing a small amount of triethylamine (0.1-1%) to neutralize acidic sites.[1] - Use a "dry loading" technique: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. This powder can then be loaded onto the column.[1] - Careful TLC analysis of all fractions: Monitor all collected fractions by TLC to ensure all product-containing fractions are combined.
Co-elution of impurities with the product in column chromatography - Inadequate separation: The chosen solvent system may not be providing sufficient resolution between the product and impurities. - Presence of a close-eluting impurity: An impurity with a similar polarity to the product may be present. - Column overloading: Too much crude material was loaded onto the column for its size.- Use a shallower gradient: A slower, more gradual increase in the polarity of the eluent can improve separation. - Try a different solvent system: For example, if a hexane/ethyl acetate system is not working, a dichloromethane/methanol system might provide different selectivity. - Increase the column length or use a finer silica gel: This can increase the number of theoretical plates and improve separation. - Reduce the amount of crude material loaded: A general rule of thumb is to load 1-5% of the mass of the silica gel.
"Oiling out" during recrystallization - The compound is melting in the hot solvent rather than dissolving. - The presence of impurities is depressing the melting point. - The solution is cooling too rapidly. - Add more solvent: Ensure that the compound is fully dissolved in the minimum amount of boiling solvent.[2] - Use a different solvent or solvent pair: A solvent with a lower boiling point may be necessary. Alternatively, a two-solvent system (one in which the compound is soluble and one in which it is less soluble) can be optimized.[2] - Allow for slow cooling: Let the flask cool to room temperature on the benchtop before placing it in an ice bath.[2]
No crystals form upon cooling during recrystallization - The solution is not supersaturated: Too much solvent was used. - High purity of the compound: Sometimes, very pure compounds are slow to crystallize.- Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the product. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available.[2]
Product streaks on the TLC plate - The sample is too concentrated. - The compound is interacting strongly with the silica gel. - The compound is not fully dissolved in the spotting solvent. - Dilute the sample before spotting. - Add a small amount of triethylamine or acetic acid to the developing solvent to reduce interactions with the stationary phase. - Ensure the sample is fully dissolved before spotting it on the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present. Often, a combination of both is used for achieving high purity.

Q2: What are the likely impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, potential impurities in the synthesis of N-tritylated imidazoles can include:

  • Unreacted starting materials: Such as 1H-imidazole-4-methanol and trityl chloride.

  • Over-tritylated products: If other reactive sites are present.

  • Hydrolysis products: Triphenylmethanol is a common byproduct from the hydrolysis of trityl chloride or the trityl group.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: A good starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent and a polar solvent. For this compound, which is a relatively polar molecule due to the hydroxyl group, a system of dichloromethane and methanol or ethyl acetate and hexanes is recommended. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.

Q4: What solvents are suitable for the recrystallization of this compound?

A4: For N-tritylimidazole derivatives, solvents like acetonitrile have been used successfully for recrystallization.[3] Other common recrystallization solvents for polar organic compounds that could be tested include ethyl acetate, isopropanol, or a mixture of solvents like ethyl acetate/hexanes or methanol/water. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.

Q5: How can I monitor the progress of the purification?

A5: Thin Layer Chromatography (TLC) is an essential technique for monitoring the purification process. It can be used to:

  • Assess the purity of the crude material.

  • Determine the optimal solvent system for column chromatography.

  • Analyze the fractions collected from the column to identify those containing the pure product.

  • Check the purity of the final product after recrystallization.

A common eluent for TLC of imidazole derivatives is a mixture of dichloromethane and methanol. The spots can be visualized under UV light (254 nm) or by using an iodine chamber.

Data Presentation

The following table summarizes common purification techniques and solvent systems applicable to imidazole and tritylated compounds, which can be adapted for the purification of this compound.

Purification TechniqueStationary Phase/Solvent SystemTypical Purity AchievedNotes
Column Chromatography Silica Gel>95%A gradient elution from a less polar to a more polar solvent is often effective. Adding a small amount of triethylamine can prevent tailing.
Eluent: Dichloromethane/MethanolGood for polar compounds.
Eluent: Ethyl Acetate/HexanesA common choice for a wide range of polarities.
Recrystallization Acetonitrile>99%Has been used for similar N-tritylimidazole compounds.[3]
Ethyl Acetate/Hexanes>98%A common two-solvent system for compounds with intermediate polarity.
Methanol/Water>98%Suitable for polar compounds that are soluble in methanol and insoluble in water.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a general protocol and may require optimization for your specific crude material.

  • TLC Analysis: Develop a suitable solvent system using TLC. An ideal system will give the product an Rf value of ~0.2-0.4 and good separation from impurities. A starting point could be a 95:5 mixture of dichloromethane:methanol.

  • Column Packing:

    • Choose an appropriately sized column (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the initial, less polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Consider acetonitrile, ethyl acetate, or an ethyl acetate/hexanes mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Visualizations

experimental_workflow General Purification Workflow for Crude Organic Compounds crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Inseparable by Recrystallization recrystallization Recrystallization tlc_analysis->recrystallization Crystalline Solid purity_check_1 Purity Check (TLC, NMR, etc.) column_chromatography->purity_check_1 purity_check_2 Purity Check (TLC, NMR, etc.) recrystallization->purity_check_2 pure_product Pure Product purity_check_1->pure_product Purity > 95% further_purification Further Purification Needed purity_check_1->further_purification Purity < 95% further_purification->column_chromatography Re-column further_purification->recrystallization Re-crystallize purity_check_2->pure_product Purity > 98% purity_check_2->further_purification Purity < 98%

Caption: A general workflow for the purification of crude organic compounds.

troubleshooting_logic Troubleshooting Logic for Column Chromatography start Low Yield or Impure Product after Column Chromatography check_tlc Review TLC of Fractions start->check_tlc product_in_multiple_fractions Product spread across many fractions? check_tlc->product_in_multiple_fractions combine_fractions Combine all product-containing fractions product_in_multiple_fractions->combine_fractions Yes streaking_on_tlc Streaking or poor separation on TLC? product_in_multiple_fractions->streaking_on_tlc No final_check Re-run column with optimized parameters combine_fractions->final_check optimize_solvent Optimize Solvent System (change polarity or solvent type) streaking_on_tlc->optimize_solvent Yes check_loading Review Loading Technique streaking_on_tlc->check_loading No add_modifier Add Modifier (e.g., Triethylamine) optimize_solvent->add_modifier add_modifier->final_check overloaded Column overloaded? check_loading->overloaded reduce_load Reduce sample load overloaded->reduce_load Yes dry_load Use dry loading overloaded->dry_load No reduce_load->final_check dry_load->final_check

Caption: A decision tree for troubleshooting common issues in column chromatography.

References

Technical Support Center: Synthesis of 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Trityl-1H-imidazole-4-methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying and mitigating side reactions to improve yield and purity.

Observed Issue Potential Cause(s) Suggested Action(s)
Low yield of the desired product 1. Incomplete reaction. 2. Formation of side products. 3. Suboptimal reaction conditions.1. Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. 2. Analyze the crude product by NMR or LC-MS to identify byproducts. Refer to the specific issues below for targeted troubleshooting. 3. Ensure anhydrous conditions, as trityl chloride is sensitive to moisture. Optimize the base, solvent, and temperature.
Presence of a significant amount of a less polar byproduct O-tritylation of the hydroxymethyl group, forming (1H-imidazol-4-yl)methyl triphenylmethyl ether.1. Use a less sterically hindered base to favor N-alkylation. 2. Employ a stoichiometric amount of base to minimize the deprotonation of the alcohol. 3. Conduct the reaction at a lower temperature to enhance selectivity.
Presence of a byproduct with a much higher molecular weight Formation of the N,O-ditritylated product: 1-Trityl-4-(trityloxymethyl)-1H-imidazole.1. Use a controlled amount of trityl chloride (1.0-1.1 equivalents). 2. Add the trityl chloride solution dropwise to the reaction mixture to avoid localized high concentrations. 3. A strong base like sodium hydride may increase the likelihood of di-substitution; consider a milder base like triethylamine or DIEA.
Formation of an insoluble white precipitate during workup Triphenylcarbinol, formed from the hydrolysis of unreacted trityl chloride.1. Ensure the reaction goes to completion. 2. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities and any unreacted imidazole starting material, but be cautious as the trityl group is acid-labile. A saturated solution of ammonium chloride is a milder alternative. 3. Purify the crude product by column chromatography.
Difficulty in purifying the final product 1. Similar polarities of the desired product and side products. 2. Residual starting materials.1. Utilize a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). 2. Ensure complete consumption of starting materials by TLC before quenching the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions are the O-tritylation of the hydroxymethyl group and the formation of the N,O-ditritylated byproduct. While N-tritylation is generally favored over O-tritylation due to the higher nucleophilicity of the imidazole nitrogen, the formation of these side products can occur, especially with excess trityl chloride or strong bases.

Q2: How can I selectively achieve N-tritylation over O-tritylation?

A2: The trityl group is sterically bulky, which inherently favors reaction at the less hindered primary alcohol. However, the imidazole nitrogen is typically more nucleophilic. To enhance selectivity for N-tritylation, consider the following:

  • Choice of Base: Using a non-nucleophilic, sterically hindered base can favor deprotonation of the more acidic imidazole N-H over the alcohol O-H.

  • Stoichiometry: Careful control of the amount of trityl chloride (1.0 to 1.1 equivalents) is crucial to minimize ditritylation.

  • Temperature: Lowering the reaction temperature can increase the kinetic selectivity towards the more nucleophilic nitrogen.

Q3: What is the best base and solvent for this reaction?

A3: A common and effective system for N-tritylation is using triethylamine (TEA) or diisopropylethylamine (DIEA) as the base in a solvent like dichloromethane (DCM) or dimethylformamide (DMF). The use of a stronger base like sodium hydride (NaH) in DMF is also reported for the N-tritylation of imidazoles and will readily deprotonate the imidazole nitrogen.

Q4: My reaction is very slow. What can I do to speed it up?

A4: To increase the reaction rate, you can:

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.

  • Gently heat the reaction mixture (e.g., to 40 °C), but monitor for an increase in side product formation.

  • Ensure your reagents and solvent are anhydrous, as moisture will consume the trityl chloride.

Q5: How do I remove the trityl group if I need to deprotect the imidazole?

A5: The trityl group is acid-labile. It can be removed by treatment with a mild acid such as trifluoroacetic acid (TFA) in DCM, or by heating in a protic solvent with a catalytic amount of acid.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-(Hydroxymethyl)imidazole hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Trityl chloride (TrCl)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 4-Dimethylaminopyridine (DMAP) (optional, catalyst)

Procedure:

  • To a solution of 4-(hydroxymethyl)imidazole hydrochloride (1.0 eq) in anhydrous DMF, add TEA or DIEA (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of trityl chloride (1.05 eq) in anhydrous DCM or DMF dropwise to the reaction mixture at 0 °C. A catalytic amount of DMAP (0.1 eq) can be added at this stage.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Side Reactions in this compound Synthesis start Reaction Analysis (TLC, LC-MS, NMR) low_yield Low Yield of Desired Product start->low_yield side_product Side Product(s) Detected start->side_product no_side_product Incomplete Reaction or Handling Loss low_yield->no_side_product No significant side products less_polar Less Polar Byproduct (Potential O-Tritylation) side_product->less_polar Rf > Product more_polar More Polar Byproduct (Unreacted Starting Material) side_product->more_polar Rf < Product high_mw High MW Byproduct (Potential Di-tritylation) side_product->high_mw High m/z action1 Optimize Reaction Time/ Temperature/ Ensure Anhydrous Conditions no_side_product->action1 action2 Use Stoichiometric Base/ Lower Temperature less_polar->action2 action3 Ensure Complete Reaction/ Optimize Workup more_polar->action3 action4 Use 1.0-1.1 eq. TrCl/ Slow Addition of TrCl high_mw->action4

Caption: A logical workflow for troubleshooting common side reactions.

Technical Support Center: Optimizing N-Tritylation of Imidazole-4-Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-tritylation of imidazole-4-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common but sometimes challenging reaction. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve high yields of the desired N-tritylated product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for the N-tritylation of imidazole-4-methanol?

A1: The most common and effective method for the N-tritylation of imidazole-4-methanol involves the reaction of the starting material with trityl chloride (TrCl) in the presence of a non-nucleophilic base. Anhydrous solvents are crucial for the success of this reaction.

A typical procedure involves dissolving imidazole-4-methanol in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). A tertiary amine base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), is then added, followed by the portion-wise addition of trityl chloride. The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. Purification is generally achieved by silica gel column chromatography.[1]

Q2: What are the potential side reactions, and how can I avoid them?

A2: The primary side reaction of concern is the O-tritylation of the primary alcohol, yielding the O-trityl ether. Another potential issue is the formation of bis-tritylated products, although this is less common due to steric hindrance.

To favor N-tritylation over O-tritylation, it is generally recommended to use a stoichiometric amount of trityl chloride and to perform the reaction at room temperature. The imidazole nitrogen is typically more nucleophilic than the primary alcohol, and this inherent reactivity difference is often sufficient to achieve good selectivity. Using a hindered base like DIPEA can also help to minimize side reactions.

Q3: How can I effectively purify the N-trityl-imidazole-4-methanol product?

A3: Purification is most commonly achieved using silica gel column chromatography. A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, is typically effective for separating the desired N-tritylated product from unreacted starting material, the O-tritylated isomer, and other impurities. The polarity of the N-tritylated product is generally intermediate between the more polar starting material and the less polar O-tritylated byproduct. Careful monitoring of the fractions by TLC is essential for successful separation. Crystallization from a suitable solvent system, such as acetonitrile, can also be an effective method for obtaining highly pure product.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation - Incomplete drying of glassware or reagents.- Low-quality or decomposed trityl chloride.- Insufficient amount of base.- Ensure all glassware is oven-dried and reagents are anhydrous.- Use freshly opened or properly stored trityl chloride.- Use at least 1.1-1.5 equivalents of base.
Formation of a significant amount of O-tritylated byproduct - Excess trityl chloride used.- Elevated reaction temperature.- Choice of base.- Use a stoichiometric amount (1.0-1.1 equivalents) of trityl chloride.- Maintain the reaction at room temperature.- Consider using a more sterically hindered base like DIPEA.
Incomplete reaction after 24 hours - Insufficient stirring.- Low reaction temperature.- Steric hindrance from the substrate.- Ensure vigorous stirring to maintain a homogeneous mixture.- If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) can be attempted, but monitor for side product formation.- Increase the reaction time.
Difficulty in separating N-trityl and O-trityl isomers - Similar polarities of the two isomers.- Use a long chromatography column with a shallow solvent gradient to improve separation.- Consider derivatizing the free hydroxyl group of the N-trityl isomer to alter its polarity before a second purification step.
Product decomposes during workup or purification - Presence of acid.- Ensure the reaction is thoroughly quenched and neutralized before extraction.- Avoid using acidic solvents during chromatography. A small amount of a neutralizer like triethylamine can be added to the eluent.

Experimental Protocols

Optimized Protocol for Selective N-Tritylation of Imidazole-4-Methanol

This protocol is designed to maximize the yield of the N-tritylated product while minimizing the formation of the O-tritylated isomer.

Materials:

  • Imidazole-4-methanol

  • Trityl chloride (TrCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add imidazole-4-methanol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Add DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve trityl chloride (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the trityl chloride solution dropwise to the imidazole-4-methanol solution over 30 minutes.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane as the eluent).

  • Once the starting material is consumed, quench the reaction by pouring it into an equal volume of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (1-trityl-1H-imidazol-4-yl)methanol.

Data Presentation

The following table summarizes the expected outcomes based on variations in key reaction parameters. The data is compiled from typical results for N-tritylation of imidazoles and related substrates.

Parameter Condition Expected Yield of N-Trityl Product Key Considerations
Base Triethylamine (Et₃N)Good to ExcellentMay lead to slightly more O-tritylation compared to bulkier bases.
N,N-Diisopropylethylamine (DIPEA)ExcellentGenerally provides higher selectivity for N-tritylation due to its steric bulk.
Solvent Dichloromethane (DCM)GoodLower boiling point, easier to remove. May require longer reaction times.
N,N-Dimethylformamide (DMF)ExcellentGood solvent for both starting material and reagents, often leads to faster reactions. More difficult to remove.
Temperature Room TemperatureGood to ExcellentOptimal for selectivity.
40-50 °CModerate to GoodMay increase reaction rate but can also increase the amount of O-tritylated side product.
Equivalents of TrCl 1.0 - 1.1 eqOptimalMinimizes the formation of the O-tritylated byproduct.
> 1.2 eqDecreased SelectivitySignificantly increases the risk of O-tritylation.

Visualizations

Experimental Workflow for N-Tritylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Imidazole-4-methanol mix Combine and Stir (Room Temperature, 18-24h) start->mix reagents Anhydrous DMF, DIPEA reagents->mix trcl Trityl Chloride in Anhydrous DMF trcl->mix quench Quench with NaHCO₃ mix->quench extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product N-trityl-imidazole-4-methanol purify->product

Caption: Workflow for the selective N-tritylation of imidazole-4-methanol.

Logical Relationship of Reaction Parameters

logical_relationship cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes Base Base (e.g., DIPEA) Selectivity High N- vs. O-Selectivity Base->Selectivity Solvent Solvent (e.g., DMF) Yield High Yield of N-Trityl Product Solvent->Yield Temp Temperature (Room Temp) Temp->Selectivity Equiv TrCl Equivalents (1.0-1.1) Equiv->Selectivity SideProduct Low Byproduct Formation Equiv->SideProduct

Caption: Key parameters influencing the outcome of the N-tritylation reaction.

References

Technical Support Center: Deprotection of 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the deprotection of 1-Trityl-1H-imidazole-4-methanol to yield (1H-imidazol-4-yl)methanol. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

The most prevalent method for removing the trityl protecting group from this compound is acid-catalyzed hydrolysis. Commonly used acids include trifluoroacetic acid (TFA) and acetic acid. The choice of acid and reaction conditions depends on the sensitivity of other functional groups in the molecule.

Q2: Why is my deprotection reaction incomplete?

Incomplete deprotection is a frequent issue. Several factors can contribute to this:

  • Insufficient Acid: The amount of acid may be inadequate to fully catalyze the cleavage of the trityl group.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Temperature: Lower temperatures can slow down the reaction rate.

  • Re-tritylation: The liberated trityl cation, a stable carbocation, can re-react with the deprotected imidazole nitrogen. This is a significant cause of incomplete reactions.

Q3: What is the role of a scavenger in the deprotection reaction?

A scavenger is a reagent added to the reaction mixture to "trap" the highly reactive trityl carbocation that is formed upon cleavage. By reacting with the trityl cation, the scavenger prevents it from reattaching to the deprotected imidazole, thus driving the reaction to completion. A commonly used scavenger is triisopropylsilane (TIS).

Q4: What are potential side reactions to be aware of during deprotection?

Besides incomplete deprotection, other potential side reactions include:

  • Degradation of the Imidazole Ring: Harsh acidic conditions can potentially lead to the degradation of the imidazole ring, although it is generally stable.

  • Reactions with the Hydroxymethyl Group: While generally stable, prolonged exposure to strong acids could potentially lead to side reactions involving the primary alcohol, such as ether formation.

  • Formation of Byproducts: The reaction of the trityl cation with the solvent or other nucleophiles present can lead to the formation of byproducts, complicating purification.

Q5: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material, the disappearance of the trityl-protected compound and the appearance of the deprotected product can be tracked.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid. 2. Short reaction time. 3. Re-attachment of the trityl group.1. Increase the equivalents of acid (e.g., TFA). 2. Extend the reaction time and monitor by TLC/LC-MS. 3. Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.
Low Yield of Deprotected Product 1. Degradation of the product under harsh acidic conditions. 2. Loss of product during work-up and purification.1. Use milder acidic conditions (e.g., 80% acetic acid instead of TFA). 2. Optimize the extraction and chromatography procedures. Ensure proper neutralization of the acid before extraction.
Presence of Multiple Spots on TLC (Side Products) 1. Reaction of the trityl cation with solvent or other nucleophiles. 2. Degradation of starting material or product.1. Use a scavenger (TIS) to trap the trityl cation. 2. Employ milder reaction conditions (lower temperature, weaker acid).
Difficulty in Removing Triphenylmethanol Byproduct The triphenylmethanol byproduct can sometimes be challenging to separate from the desired product due to similar polarities.Optimize the column chromatography conditions (e.g., gradient elution) to achieve better separation.

Experimental Protocols

Below are detailed experimental protocols for the deprotection of this compound using common acidic conditions.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally efficient method for trityl group removal.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM.

  • To the stirred solution, add triisopropylsilane (1.1 equiv).

  • Add a solution of 5% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (1H-imidazol-4-yl)methanol.

Protocol 2: Deprotection using Acetic Acid

This protocol employs a milder acid and may be suitable for substrates with other acid-sensitive functional groups.

Materials:

  • This compound

  • 80% aqueous acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in 80% aqueous acetic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the deprotection of trityl-protected imidazoles. Please note that optimal conditions may vary for this compound and should be determined experimentally.

Method Acid Solvent Scavenger Temperature (°C) Typical Reaction Time Typical Yield (%)
Acidic CleavageTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Triisopropylsilane (TIS)Room Temperature1 - 4 hours>90
Mild Acidic CleavageAcetic Acid (80% aq.)Acetic Acid/WaterNoneRoom Temperature1 - 2 hoursVariable

Visualizations

Experimental Workflow for TFA Deprotection

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate in DCM add_tis Add TIS start->add_tis add_tfa Add 5% TFA in DCM add_tis->add_tfa react Stir at RT for 1h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: Workflow for the deprotection of this compound using TFA.

Troubleshooting Logic for Incomplete Deprotection

troubleshooting_workflow problem Problem: Incomplete Deprotection cause1 Possible Cause 1: Insufficient Acid/Time problem->cause1 cause2 Possible Cause 2: Re-tritylation problem->cause2 cause3 Possible Cause 3: Low Temperature problem->cause3 solution1a Solution: Increase Equivalents of Acid cause1->solution1a solution1b Solution: Extend Reaction Time cause1->solution1b solution2 Solution: Add Scavenger (e.g., TIS) cause2->solution2 solution3 Solution: Increase Reaction Temperature cause3->solution3

Caption: Troubleshooting logic for incomplete detritylation reactions.

preventing decomposition of 1-Trityl-1H-imidazole-4-methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Trityl-1H-imidazole-4-methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable intermediate during chemical reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The most common cause of decomposition is the cleavage of the acid-labile trityl (triphenylmethyl) protecting group. This typically occurs under acidic conditions, which can be intentionally or unintentionally introduced into the reaction mixture. The stability of the trityl cation makes this deprotection facile in the presence of even mild acids.[1][2]

Q2: Under what conditions is the trityl group on this compound generally stable?

A2: The trityl group is robust under basic and neutral conditions.[1] This orthogonality allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the trityl-protected imidazole.

Q3: Can the hydroxymethyl group of this compound participate in side reactions?

A3: Yes, the primary alcohol of the hydroxymethyl group is susceptible to various reactions. For instance, under oxidizing conditions, it can be converted to an aldehyde or a carboxylic acid. It can also undergo etherification or esterification reactions. Careful selection of reagents is crucial to avoid unintended reactions at this site.

Troubleshooting Guides

Issue 1: Unexpected detritylation during a reaction.

Symptoms:

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) corresponding to the deprotected imidazole.

  • Formation of triphenylmethanol as a byproduct, often visible as a white solid.

  • Complex mixture of products observed by NMR or LC-MS analysis.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Acidic Reagents or Catalysts Avoid the use of Brønsted acids (e.g., HCl, H₂SO₄) and strong Lewis acids (e.g., BF₃·OEt₂, AlCl₃). If a Lewis acid is required, consider milder options like ZnBr₂ or MgBr₂.[2]
Acidic Impurities in Solvents or Reagents Use freshly distilled or anhydrous solvents. Reagents like chloroform can contain trace amounts of HCl. Consider passing solvents through a plug of basic alumina.
Generation of Acidic Byproducts If the reaction generates acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture, such as proton sponge or diisopropylethylamine (DIPEA), to act as an acid scavenger.
Incompatible Coupling Reagents Some coupling reagents used in peptide synthesis or other amide bond formations can be acidic or generate acidic byproducts. When using reagents like DIC/Oxyma, premature cleavage from an acid-labile resin has been observed, suggesting a similar risk for trityl groups. Consider adding a base like DIEA to buffer the reaction mixture.[3]

Troubleshooting Workflow for Unexpected Detritylation

Caption: Troubleshooting logic for unexpected detritylation.

Issue 2: Unwanted reactions at the hydroxymethyl group.

Symptoms:

  • Formation of products with a different oxidation state at the C4-methanol carbon (e.g., aldehyde, carboxylic acid).

  • Formation of ethers or esters when not intended.

  • Complex product mixtures when attempting to modify other parts of the molecule.

Possible Causes & Solutions:

Reaction TypePotential Issue & Prevention Strategy
Oxidation The primary alcohol can be readily oxidized. To avoid this, protect the hydroxymethyl group as a silyl ether (e.g., TBDMS, TIPS) or an acetate ester prior to performing oxidation on other parts of the molecule. If oxidation of the hydroxymethyl group is desired, controlled conditions are necessary to avoid over-oxidation to the carboxylic acid.
Etherification/Esterification The hydroxymethyl group can react with electrophiles. If selective reaction at another site is desired, consider protecting the hydroxymethyl group. For intentional etherification or esterification, standard protocols can be used, but be mindful of the acid lability of the trityl group.
Mitsunobu Reaction The Mitsunobu reaction is a powerful tool for converting alcohols, but it can be problematic. The reaction generates triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate purification.[4] Furthermore, if the nucleophile is not sufficiently acidic (pKa > 13), side reactions can occur.[5] Ensure your nucleophile is appropriate and consider using modified Mitsunobu reagents or purification strategies to simplify workup.[5][6]

Experimental Workflow for Selective Modification

Selective_Modification start Starting Material: This compound protect_oh Protect Hydroxymethyl Group (e.g., silylation, acetylation) start->protect_oh reaction Perform Desired Reaction on Other Part of Molecule protect_oh->reaction deprotect_oh Deprotect Hydroxymethyl Group reaction->deprotect_oh final_product Desired Product deprotect_oh->final_product

Caption: General workflow for selective reactions.

Experimental Protocols

Protocol 1: Oxidation of the Hydroxymethyl Group to the Aldehyde

This protocol describes the controlled oxidation of this compound to 1-Trityl-1H-imidazole-4-carbaldehyde.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-Trityl-1H-imidazole-4-carbaldehyde.

Protocol 2: Etherification of the Hydroxymethyl Group (Williamson Ether Synthesis)

This protocol outlines the synthesis of an ether from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time will vary depending on the alkyl halide used.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Compatibility of the Trityl Group with Various Reagents and Conditions

Reagent/ConditionCompatibilityNotes
Strong Brønsted Acids (HCl, H₂SO₄, TFA) No Rapid deprotection occurs.[1][7]
Mild Brønsted Acids (Acetic Acid, Formic Acid) Limited Deprotection can occur, but often requires longer reaction times or elevated temperatures. Can be used for selective deprotection in the presence of more robust protecting groups.[2]
Strong Lewis Acids (BF₃·OEt₂, TiCl₄) No Promotes rapid deprotection.[2]
Mild Lewis Acids (ZnBr₂, MgBr₂) Moderate Generally compatible, but can cause deprotection in some cases, especially with bidentate chelation.[2]
Strong Bases (NaOH, KOH, NaH) Yes The trityl group is stable under strongly basic conditions.
Common Oxidizing Agents (DMP, PCC, Swern) Yes Compatible with the trityl group, but will react with the hydroxymethyl group.
Common Reducing Agents (NaBH₄, LiAlH₄) Yes Compatible with the trityl group.
Catalytic Hydrogenation (H₂, Pd/C) Yes The trityl group is generally stable to these conditions.
Mitsunobu Reagents (DEAD, DIAD, PPh₃) Yes Compatible, but be aware of potential side reactions and purification challenges.[5][6]

Disclaimer: The information provided in this technical support center is intended for guidance only. Reaction conditions should be optimized for each specific substrate and transformation.

References

troubleshooting low yields in reactions with 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Trityl-1H-imidazole-4-methanol. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key stability characteristics of the trityl group on this compound?

A1: The N-trityl protecting group exhibits distinct stability depending on the reaction conditions. It is highly susceptible to cleavage under acidic conditions, a property driven by the stability of the resulting trityl cation intermediate.[1] Conversely, the trityl group is robust and stable under basic and neutral conditions.[1] This differential stability is a key consideration in planning multi-step syntheses.

Q2: I am observing premature deprotection of the trityl group during my reaction. What could be the cause?

A2: Premature loss of the trityl group is almost always due to acidic conditions. Even trace amounts of acid in your reaction mixture, solvents, or on glassware can catalyze the cleavage of the N-trityl bond. Ensure all reagents and solvents are anhydrous and free of acidic impurities. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to neutralize them as they form.

Q3: What are the general recommendations for storing and handling this compound?

A3: To ensure the integrity of the compound, it should be stored in a cool, dry place, away from acidic vapors. It is advisable to handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and atmospheric acids.

Troubleshooting Low Yields in Specific Reactions

Low yields in reactions involving this compound can often be traced to suboptimal reaction conditions, side reactions, or purification challenges. Below are troubleshooting guides for common reaction types.

O-Alkylation Reactions (Williamson Ether Synthesis)

The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an organohalide.[2][3] When using this compound, low yields can arise from several factors.

Problem: Low yield of the desired ether product.

Potential Cause Troubleshooting Recommendation
Incomplete Deprotonation The reaction requires the formation of an alkoxide from the methanol moiety. Use a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete deprotonation.
Steric Hindrance The bulky trityl group can sterically hinder the reaction.[1] While the reaction occurs at the 4-methanol position, significant steric bulk on the alkylating agent can reduce reaction rates. If possible, use a less hindered alkylating agent.
Side Reactions If using a secondary or tertiary alkyl halide, elimination reactions can compete with the desired substitution, leading to the formation of alkenes.[2][3] It is preferable to use primary alkyl halides.
Reaction Temperature Insufficient temperature may lead to slow reaction rates. Gently heating the reaction mixture can improve the yield, but excessive heat should be avoided to prevent potential decomposition.
  • Under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as THF or DMF.

  • Add a strong base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C and stir the mixture for 30 minutes.

  • Slowly add the primary alkyl halide (1.0-1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Williamson Ether Synthesis Workflow start Start: this compound deprotonation Deprotonation (e.g., NaH in THF) start->deprotonation alkylation Addition of Alkyl Halide (Primary halide preferred) deprotonation->alkylation reaction Reaction at RT to specified temp. alkylation->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Desired Ether Product purification->product

Caption: Workflow for Williamson Ether Synthesis.

Esterification Reactions

Esterification of this compound can be achieved through various methods, with the Steglich esterification being a mild and effective option for acid-sensitive substrates.[4][5][6]

Problem: Low yield of the desired ester product.

Potential Cause Troubleshooting Recommendation
Side Reaction of Coupling Agent In Steglich esterification using DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further.[4][5] The addition of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial to suppress this side reaction.[4][5]
Incomplete Reaction Steric hindrance from the trityl group may slow down the reaction. Ensure adequate reaction time and monitor progress by TLC. Increasing the equivalents of the carboxylic acid and coupling agent may also improve conversion.
Purification Issues The byproduct of DCC, dicyclohexylurea (DCU), can be difficult to remove from the desired ester.[4] Filtration of the crude reaction mixture before workup can remove a significant portion of the DCU.
Acidic Conditions Avoid traditional Fischer esterification, which uses strong acid catalysts that will cleave the trityl group.[6]
  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_troubleshooting Troubleshooting Low Esterification Yield cluster_solutions Solutions low_yield Low Yield check_dmap Was DMAP used as a catalyst? low_yield->check_dmap check_acid Was an acid catalyst used (e.g., Fischer)? low_yield->check_acid check_purification Difficulty in removing DCU byproduct? low_yield->check_purification add_dmap Add DMAP to suppress N-acylurea formation. check_dmap->add_dmap No use_steglich Use mild conditions like Steglich esterification. check_acid->use_steglich Yes filter_dcu Filter crude reaction mixture before workup. check_purification->filter_dcu Yes

Caption: Troubleshooting logic for low esterification yields.

Purification of 1-Trityl-imidazole Derivatives

Q4: I am having trouble purifying my product by column chromatography. The compound is streaking on the silica gel column.

A4: Tailing or streaking of imidazole derivatives on silica gel is a common issue due to the interaction of the basic imidazole nitrogen with the acidic silica gel. To mitigate this, consider the following:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.5-1%), into your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a Different Stationary Phase: For strongly basic compounds, switching to a neutral or basic stationary phase like alumina can provide better separation and reduce tailing.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can often lead to sharper bands and improved separation.[7]

This guide is intended to provide general assistance. Optimal reaction conditions may vary depending on the specific substrates and reagents used. Always refer to relevant literature and perform small-scale optimization experiments.

References

stability of 1-Trityl-1H-imidazole-4-methanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Trityl-1H-imidazole-4-methanol in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under acidic conditions?

A1: this compound is generally unstable under acidic conditions. The trityl (triphenylmethyl) protecting group is known to be acid-labile and can be cleaved even with mild acids.[1][2] This cleavage results in the formation of the deprotected imidazole-4-methanol and a stable trityl cation.[1] The rate of this deprotection is dependent on the strength of the acid, the temperature, and the solvent used.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: Under acidic conditions, the primary degradation pathway is the cleavage of the bond between the imidazole nitrogen and the trityl group. This results in the formation of 4-(hydroxymethyl)-1H-imidazole and the triphenylmethyl (trityl) cation. The trityl cation will typically react with available nucleophiles in the medium, such as water or the solvent, to form triphenylmethanol or other trityl-adducts.

Q3: Is this compound stable under basic conditions?

A3: Yes, the trityl protecting group is generally considered to be stable under basic conditions.[2][3] Therefore, this compound is expected to be stable in the presence of common bases. However, the imidazole ring itself can be susceptible to base-mediated autoxidation, although this is less common.[4]

Q4: Can other functional groups on the molecule degrade?

A4: While the primary point of instability is the trityl group's sensitivity to acid, the imidazole moiety can be susceptible to oxidation and photodegradation under certain conditions.[4] Forced degradation studies that include oxidative and photolytic stress are recommended to fully characterize the stability profile of the molecule.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of the trityl group during reaction or workup. The reaction or workup conditions are too acidic.- Avoid acidic conditions if the trityl group needs to be retained.- Use a buffered system to maintain a neutral or basic pH.- If an acidic step is necessary, consider using a milder acid or performing the step at a lower temperature and for a shorter duration.
Formation of an unknown impurity during storage. The compound may have been exposed to acidic vapors or light.- Store this compound in a tightly sealed container in a cool, dark, and dry place.- Avoid storage in areas where acidic reagents are frequently used.
Inconsistent results in bioassays. The compound may be degrading in the acidic environment of the assay medium.- Assess the stability of the compound in the specific assay buffer.- Consider using a more stable derivative if the trityl group is essential for activity but is being cleaved.

Quantitative Data Summary

Reagent(s) Solvent(s) Temperature Time Typical Yield (%) Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1 - 4 h>90Broadly applicable for acid-stable compounds.[5]
Formic Acid (88-97%)Neat or DioxaneRoom Temp3 min - 2 h85 - 95A milder alternative to TFA.[5]
Acetic Acid (aq. 50%)WaterNot SpecifiedNot SpecifiedNot SpecifiedCan be used for selective deprotection.[5]
Hydrochloric Acid (HCl)TolueneAmbient TempNot SpecifiedNot SpecifiedPhase-transfer catalysis can be employed.[6]

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for assessing the stability of this compound to acid.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.

  • Incubate the solution at a controlled temperature (e.g., 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Calculate the percentage of degradation at each time point.

Visualizations

Acid_Degradation_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products This compound This compound Imidazole_Methanol 4-(Hydroxymethyl)-1H-imidazole This compound->Imidazole_Methanol Cleavage Trityl_Cation Trityl Cation This compound->Trityl_Cation Cleavage Acid Acidic Conditions (e.g., H+) Acid->this compound

Caption: Acid-catalyzed degradation of this compound.

Experimental_Workflow Start Start: Prepare Stock Solution (1 mg/mL in Methanol) Dilute Dilute with 0.1 M HCl (Final Conc. ~0.1 mg/mL) Start->Dilute Incubate Incubate at 40 °C Dilute->Incubate Sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Neutralize Neutralize with 0.1 M NaOH Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze End End: Determine Degradation Analyze->End

Caption: Workflow for forced degradation study under acidic conditions.

References

removal of triphenylmethanol byproduct after detritylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of triphenylmethanol and related trityl byproducts following detritylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process.

Issue 1: Low or No Precipitation of Desired Product (e.g., Oligonucleotide)

  • Possible Cause:

    • Incorrect Solvent/Antisolvent Ratio: The ratio of the solvent (in which the product is dissolved) to the antisolvent (the precipitant, e.g., ethanol) may be insufficient to induce precipitation.

    • Insufficient Salt Concentration: For charged molecules like oligonucleotides, a salt (e.g., sodium acetate) is crucial to shield the negative charges of the phosphate backbone, allowing the molecules to aggregate and precipitate.

    • Precipitation Temperature is Too High: Precipitation of many biomolecules is more efficient at lower temperatures.

    • Product Concentration is Too Low: If the desired molecule is too dilute, it may not reach a sufficient concentration to precipitate effectively.

  • Solutions:

    • Optimize Antisolvent Volume: Typically, 2.5 to 3 volumes of cold absolute ethanol are added to the aqueous solution of the product.[1][2] If precipitation is poor, this volume can be cautiously increased.

    • Ensure Proper Salt Concentration: Add 1/10th volume of a salt solution, such as 3 M Sodium Acetate (pH 5.2), to the product solution before adding the precipitant.[3]

    • Reduce Temperature: Once the precipitant is added, incubate the mixture at -20°C for at least one hour to maximize product precipitation.[4]

    • Concentrate the Sample: If the product is too dilute, consider a pre-concentration step using a vacuum concentrator before precipitation.

Issue 2: Triphenylmethanol Contamination in the Final Product

  • Possible Cause:

    • Co-precipitation: The conditions used for precipitating the desired product may also cause the nonpolar triphenylmethanol to crash out of solution.

    • Inefficient Extraction: During liquid-liquid extraction, the organic solvent may not have fully extracted the triphenylmethanol from the aqueous phase.

    • Suboptimal Chromatography: In HPLC or cartridge purification, the elution conditions may not be adequate to achieve baseline separation between the product and triphenylmethanol.[4]

    • Insufficient Washing (Solid-Phase Extraction): The wash steps during cartridge purification may not be sufficient to remove all of the triphenylmethanol before eluting the desired product.[4]

  • Solutions:

    • Refine Precipitation Protocol: After the initial precipitation and centrifugation, wash the product pellet with cold 70% ethanol.[2] This helps to dissolve and remove any remaining triphenylmethanol that may have been trapped in the pellet.

    • Optimize Liquid-Liquid Extraction: Ensure vigorous mixing of the aqueous and organic phases. To improve recovery, perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. A solvent-to-sample ratio of up to 7:1 can be considered for optimal recovery.[5][6]

    • Adjust Chromatographic Conditions: For Reverse-Phase HPLC (RP-HPLC), optimize the organic solvent (e.g., acetonitrile) gradient to increase the separation between the more hydrophobic triphenylmethanol and the (typically) more polar product.[4]

    • Increase Wash Volumes in SPE: For cartridge purification, increase the volume and/or the number of wash steps. A small percentage of an organic solvent like acetonitrile can be added to the wash buffer to improve the removal of hydrophobic impurities like triphenylmethanol.[4]

Issue 3: Formation of an Emulsion During Liquid-Liquid Extraction

  • Possible Cause:

    • High Concentration of Surfactant-like Molecules: The presence of certain compounds in the reaction mixture can stabilize the interface between the aqueous and organic layers.

    • Excessive Agitation: Shaking the separatory funnel too vigorously can lead to the formation of a stable emulsion.

  • Solutions:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of organic compounds in the aqueous phase.[7]

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: Pass the emulsified layer through a bed of a filtering agent like Celite or glass wool.[2]

    • Centrifugation: Transferring the emulsion to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.[2]

    • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to the natural separation of the layers.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing triphenylmethanol after a detritylation reaction?

A1: The primary methods are based on the differential solubility and polarity of triphenylmethanol and the desired product. The most common techniques include:

  • Precipitation/Crystallization: Effective when the desired product can be selectively precipitated (e.g., ethanol precipitation of oligonucleotides), leaving the soluble triphenylmethanol behind in the supernatant.[8]

  • Liquid-Liquid Extraction: Utilizes two immiscible solvents (e.g., an aqueous phase containing a polar product and an organic phase like ethyl acetate or diethyl ether) to partition and remove the nonpolar triphenylmethanol.[4]

  • Solid-Phase Extraction (SPE)/Cartridge Purification: A chromatographic technique where the product is retained on a solid support while triphenylmethanol is washed away, or vice-versa. This is very common in oligonucleotide synthesis.[4][9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution chromatographic method that separates compounds based on their hydrophobicity, providing excellent separation of the nonpolar triphenylmethanol from the desired product.[4]

Q2: How do I choose the best purification method for my experiment?

A2: The choice depends on several factors including the scale of your reaction, the required purity of your final product, the properties of your desired molecule, and the available equipment. See the workflow diagram below for a decision-making guide. For example, for small-scale, routine applications where moderate purity is acceptable (e.g., PCR primers), cartridge purification is often sufficient. For therapeutic applications or crystallography, the high purity afforded by HPLC or PAGE is necessary.[10]

Q3: Why is my product yield low after purification?

A3: Low yield can be attributed to several factors:

  • Incomplete Reaction: The initial detritylation reaction may not have gone to completion.

  • Physical Loss: Material can be lost during transfers between vessels, extractions, and filtration steps.[11]

  • Co-precipitation/Co-extraction: Some of the desired product may be lost by being discarded with the triphenylmethanol-containing phase.

  • Incomplete Elution: During cartridge purification or HPLC, the elution buffer may not be strong enough to release all of the product from the column resin.[4]

  • Side Reactions: The acidic conditions of detritylation can sometimes lead to degradation of the desired product, especially in the case of sensitive oligonucleotides (depurination).[12]

Q4: Can the choice of detritylation conditions affect the purification process?

A4: Yes. Harsher acidic conditions or longer reaction times can lead to the formation of side products, which can complicate the subsequent purification steps.[3] While the primary byproduct is triphenylmethanol, other impurities may require more sophisticated purification methods like HPLC for their removal.

Q5: Should I perform purification with the trityl group on or off? ("Trityl-on" vs. "Trityl-off" purification)

A5: This is a common strategic choice, particularly in oligonucleotide synthesis.

  • Trityl-on Purification: The large, hydrophobic dimethoxytrityl (DMT) group is left on the desired full-length oligonucleotide. This provides a strong "handle" for purification by reverse-phase methods (cartridge or HPLC), as it allows for excellent separation of the DMT-containing product from shorter, "failure" sequences that do not have the DMT group. After this initial purification, the DMT group is cleaved, and a second, simpler clean-up step (like ethanol precipitation) is performed to remove the resulting triphenylmethanol byproduct.[4] This strategy often results in higher purity of the final product.[12]

  • Trityl-off Purification: The DMT group is removed before the main purification step. This requires a purification method (like ion-exchange HPLC or PAGE) that can separate the desired product from both the triphenylmethanol byproduct and failure sequences simultaneously.[4]

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of common methods for removing triphenylmethanol, primarily in the context of oligonucleotide purification.

Purification MethodTypical Purity of Final ProductTypical Recovery Yield of Desired ProductKey Advantages & Disadvantages
Ethanol Precipitation 70-90%[3]>85%[4]Advantages: Simple, fast, inexpensive, good for desalting.[13] Disadvantages: May not completely remove triphenylmethanol; potential for co-precipitation of impurities.
Liquid-Liquid Extraction Variable (highly dependent on technique)60-90%[11]Advantages: Good for removing bulk quantities of triphenylmethanol. Disadvantages: Can be labor-intensive, may form emulsions, may require multiple extractions for high efficiency.[5]
Cartridge Purification (SPE) 75-95%[4][14]80-95%[1][15]Advantages: Fast, convenient, and provides good purity for routine applications.[4] Disadvantages: Lower resolution than HPLC, can be less effective for very long or difficult sequences.[16]
Reverse-Phase HPLC (RP-HPLC) >85%[1]60-80%[4]Advantages: High purity and resolution, excellent for separating closely related impurities. Disadvantages: More time-consuming, requires specialized equipment and expertise, lower yields due to fraction collection.[4]

Experimental Protocols

Protocol 1: Ethanol Precipitation (for Oligonucleotides)

This protocol describes the removal of triphenylmethanol (or its derivatives like dimethoxytritanol) from a detritylated oligonucleotide solution.

  • Dissolve Oligonucleotide: Dissolve the dried, crude oligonucleotide pellet in a minimal volume of nuclease-free water.

  • Add Salt: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the oligonucleotide solution and mix thoroughly by vortexing.[4]

  • Add Antisolvent: Add 3 volumes of cold (-20°C) absolute ethanol to the solution.[4]

  • Incubate: Vortex the mixture gently and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.[4]

  • Centrifuge: Centrifuge the sample at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.

  • Decant Supernatant: Carefully decant the supernatant, which contains the dissolved triphenylmethanol byproduct.

  • Wash Pellet: Add 1 mL of cold 70% ethanol to the tube, gently vortex to wash the oligonucleotide pellet, and centrifuge for 10 minutes at 4°C.[4]

  • Final Decant and Dry: Carefully decant the supernatant. Air-dry or use a vacuum concentrator to remove any residual ethanol before resuspending the purified oligonucleotide in the desired buffer.

Protocol 2: Liquid-Liquid Extraction

This protocol is a general workup procedure following a reaction in an organic solvent like diethyl ether, where triphenylmethanol is a byproduct.

  • Quench Reaction: Carefully pour the reaction mixture into a flask containing a dilute acid solution (e.g., 10% H₂SO₄) and ice to quench any unreacted reagents and protonate the alkoxide precursor to triphenylmethanol.[10]

  • Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel. Rinse the reaction flask with both the organic solvent (e.g., diethyl ether) and the aqueous acid to ensure a complete transfer.[10]

  • Extract: Stopper the funnel, vent it away from you, and shake gently, inverting several times. Allow the layers to separate. The triphenylmethanol will be in the organic layer (typically the top layer with diethyl ether). Drain the lower aqueous layer.

  • Wash Organic Layer:

    • Add a volume of water to the separatory funnel to wash the organic layer. Shake and separate as before, discarding the aqueous layer.

    • Add a volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent frequently as CO₂ may be generated. Shake and separate, discarding the aqueous layer.

    • Add a volume of saturated sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer. Shake and separate, discarding the aqueous layer.[9]

  • Dry and Isolate: Drain the organic layer into a clean flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and evaporate the solvent to yield the crude product containing triphenylmethanol, which can then be further purified by crystallization or chromatography.

Protocol 3: Solid-Phase Extraction (On-Column Detritylation)

This protocol outlines the purification of a "trityl-on" oligonucleotide and removal of the triphenylmethanol byproduct using a reverse-phase cartridge.

  • Condition Cartridge: Pass 2-3 column volumes of a strong organic solvent (e.g., acetonitrile) through the cartridge, followed by 2-3 column volumes of a binding buffer (e.g., 0.1 M TEAA).[4]

  • Load Sample: Dilute the crude "trityl-on" oligonucleotide in the binding buffer and slowly pass it through the conditioned cartridge. The hydrophobic, trityl-containing oligonucleotide will bind to the resin.

  • Wash Step 1 (Remove Failures): Pass 3-5 column volumes of a wash buffer (e.g., 2% Acetonitrile in 0.1 M TEAA) through the cartridge to remove hydrophilic impurities and non-tritylated failure sequences.[4]

  • On-Column Detritylation: Slowly pass a detritylation solution (e.g., 3% Dichloroacetic Acid in Dichloromethane) through the cartridge. The acid will cleave the trityl group.

  • Wash Step 2 (Remove Byproduct): Pass 3-5 column volumes of water or another aqueous buffer through the cartridge. This step washes away the cleaved triphenylmethanol byproduct and residual acid. The now hydrophilic, detritylated oligonucleotide remains bound to the cartridge.[4]

  • Elute Product: Pass 1-2 column volumes of an elution buffer (e.g., 50% Acetonitrile in water) through the cartridge to elute the purified, detritylated oligonucleotide.[4]

  • Dry: Dry the eluted sample using a vacuum concentrator.

Visualization

G start Post-Detritylation Mixture (Product + Triphenylmethanol) q_purity What is the required purity? start->q_purity q_scale What is the reaction scale? q_purity->q_scale Moderate / Routine method_hplc High Purity (>95%) RP-HPLC q_purity->method_hplc Very High (Therapeutics, Crystallography) q_product_props Is the product highly polar and precipitable in organic solvent? q_scale->q_product_props Large Scale (> 2 µmol) method_spe Moderate Purity (80-95%) Solid-Phase Extraction (Cartridge) q_scale->method_spe Small Scale (< 2 µmol) method_precip Moderate Purity / Bulk Removal Precipitation / Crystallization q_product_props->method_precip Yes (e.g., Oligonucleotides) method_ext Crude / Bulk Removal Liquid-Liquid Extraction q_product_props->method_ext No (e.g., Small Organic Molecule)

Caption: Decision workflow for selecting a purification method.

References

Validation & Comparative

A Comparative Guide to Protecting Groups for Imidazole-4-methanol: Trityl, Boc, Tosyl, and SEM

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules, particularly in medicinal chemistry and drug development, the selective protection and deprotection of reactive functional groups is paramount. The imidazole ring, a common moiety in biologically active compounds, and its derivatives like 1H-imidazole-4-methanol, often require protection of the nitrogen atoms to prevent unwanted side reactions. This guide provides a comprehensive comparison of four commonly used protecting groups for the imidazole nitrogen in 1H-imidazole-4-methanol: 1-Trityl, tert-Butoxycarbonyl (Boc), p-Toluenesulfonyl (Tosyl), and 2-(Trimethylsilyl)ethoxymethyl (SEM).

This comparison focuses on the stability, ease of introduction and removal, and orthogonality of these protecting groups, supported by experimental protocols.

Comparison of Protecting Group Performance

The choice of a suitable protecting group is dictated by the specific reaction conditions planned for the synthetic route. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups in the molecule.[1]

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
1-Trityl (Tr) Trityl chloride (TrCl), base (e.g., triethylamine, DIPEA) in an aprotic solvent (e.g., DMF, DCM).[2]Stable to basic and neutral conditions, nucleophiles, and some reducing agents.[2]Mildly acidic conditions (e.g., TFA in DCM, 80% acetic acid).[2][3]High selectivity for primary amines; bulky nature provides steric protection.[2]Labile to strong acids; the trityl cation can sometimes lead to side reactions.
Boc Di-tert-butyl dicarbonate (Boc₂O), base (e.g., Et₃N, DMAP) in solvents like MeOH, THF, or ACN.[1][4]Stable to basic conditions and nucleophiles.[5]Acidic conditions (e.g., TFA, HCl in dioxane). Can also be removed under specific basic conditions (e.g., NaBH₄ in EtOH for N-Boc imidazoles).[4][5][6]Generally good yields for protection and deprotection; compatible with many other protecting groups.[5]Can be cleaved under some reductive conditions; less stable to acid than Tosyl.
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl), base (e.g., Na₂CO₃) in a suitable solvent.[7]Very stable to a wide range of conditions including acidic, basic, and oxidative conditions.[7]Strong reducing agents (e.g., sodium in liquid ammonia), strong acids (e.g., HF), or specific reagents like 1-hydroxybenzotriazole.[7]High stability allows for a wide range of subsequent reactions.Harsh deprotection conditions may not be compatible with sensitive functional groups.[7]
SEM 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl), base (e.g., DIPEA) in an aprotic solvent.Stable to a broad range of reagents including bases, mild acids, and organometallics.[8]Fluoride sources (e.g., TBAF, HF) or strong acidic conditions (e.g., TFA).[8][9]Orthogonal to many other protecting groups; removable under specific fluoride-mediated conditions.[8]Deprotection can sometimes be sluggish and require harsh conditions.[8]

Experimental Protocols

Protection of 1H-imidazole-4-methanol

a) Synthesis of 1-Trityl-1H-imidazole-4-methanol

  • Materials: 1H-imidazole-4-methanol, trityl chloride (TrCl), triethylamine (Et₃N), and anhydrous N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 1H-imidazole-4-methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF, add trityl chloride (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the mixture into ice water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

b) Synthesis of 1-Boc-1H-imidazole-4-methanol

  • Materials: 1H-imidazole-4-methanol, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), and methanol (MeOH).

  • Procedure: To a solution of 1H-imidazole-4-methanol (1.0 eq) and triethylamine (1.5 eq) in methanol, add di-tert-butyl dicarbonate (1.2 eq). Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine and 5% NaHCO₃. The organic phase is dried over Na₂SO₄ and concentrated. The product is purified by column chromatography.[4]

c) Synthesis of 1-Tosyl-1H-imidazole-4-methanol

  • Materials: 1H-imidazole-4-methanol, p-toluenesulfonyl chloride (TsCl), sodium carbonate (Na₂CO₃), acetonitrile, and methanol.

  • Procedure: To a solution of 1H-imidazole-4-methanol (1.0 eq) in a mixture of chloroform and methanol, add anhydrous sodium carbonate (2.0 eq). Then, add a solution of p-toluenesulfonyl chloride (1.1 eq) in chloroform. Stir the mixture at room temperature and monitor by TLC. After the reaction is complete, filter the mixture and concentrate the filtrate in vacuo to yield the crude product, which can be purified by recrystallization.[7]

d) Synthesis of 1-SEM-1H-imidazole-4-methanol

  • Materials: 1H-imidazole-4-methanol, 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl), N,N-diisopropylethylamine (DIPEA), and anhydrous dichloromethane (DCM).

  • Procedure: To a solution of 1H-imidazole-4-methanol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0 °C, add SEMCl (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Deprotection of Protected Imidazole-4-methanols

a) Deprotection of this compound

  • Materials: this compound, trifluoroacetic acid (TFA), and dichloromethane (DCM).

  • Procedure: Dissolve the this compound in DCM. Add a solution of 1-5% TFA in DCM to the reaction mixture. Stir the reaction at room temperature and monitor the deprotection by TLC, which is typically complete within 1-2 hours. Neutralize the reaction with a saturated sodium bicarbonate solution, extract with DCM, dry the organic layer, and concentrate to obtain the deprotected product.[2]

b) Deprotection of 1-Boc-1H-imidazole-4-methanol

  • Materials: 1-Boc-1H-imidazole-4-methanol, sodium borohydride (NaBH₄), and ethanol (EtOH).

  • Procedure: Dissolve the 1-Boc-1H-imidazole-4-methanol in ethanol. Add sodium borohydride (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction by the dropwise addition of a 3N HCl solution at 0 °C until gas evolution ceases. After workup, the product can be isolated and purified.[4][5]

c) Deprotection of 1-Tosyl-1H-imidazole-4-methanol

  • Materials: 1-Tosyl-1H-imidazole-4-methanol, acetic anhydride, and pyridine.

  • Procedure: Dissolve the 1-Tosyl-1H-imidazole-4-methanol in acetic anhydride containing a small amount of pyridine. Stir the mixture at room temperature and monitor by TLC. Once the starting material is consumed, concentrate the mixture under reduced pressure. The residue is then stirred with methanol for 1 hour to hydrolyze the acetylated intermediate. After evaporation of the methanol, water is added, and the pH is adjusted to ~8 with solid sodium carbonate. The aqueous layer is extracted with chloroform, and the combined organic layers are dried and concentrated to yield the deprotected product.[7]

d) Deprotection of 1-SEM-1H-imidazole-4-methanol

  • Materials: 1-SEM-1H-imidazole-4-methanol, tetrabutylammonium fluoride (TBAF), and tetrahydrofuran (THF).

  • Procedure: Dissolve the 1-SEM-1H-imidazole-4-methanol in THF. Add a 1M solution of TBAF in THF (1.1 eq) and stir the reaction at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.[8]

Visualizations

Logical Relationship for Protecting Group Selection

The choice of a protecting group is a critical step in multistep synthesis and depends on the planned reaction pathway. The following diagram illustrates the decision-making process based on the required stability and desired deprotection conditions.

G start Start: Need to protect Imidazole-N q1 Are subsequent reactions under acidic conditions? start->q1 q2 Are subsequent reactions under basic conditions? q1->q2 No pg_tosyl Use Tosyl Group q1->pg_tosyl Yes q3 Is fluoride-mediated deprotection desirable? q2->q3 Yes pg_trityl Use Trityl Group q2->pg_trityl No q4 Are harsh deprotection conditions acceptable? q3->q4 No pg_sem Use SEM Group q3->pg_sem Yes pg_boc Use Boc Group q4->pg_boc No q4->pg_tosyl Yes

Caption: Decision tree for selecting an imidazole protecting group.

Experimental Workflow for Comparing Protecting Group Stability

To objectively compare the performance of different protecting groups, a standardized experimental workflow is essential. The following diagram outlines a general procedure for such a comparative study.

G cluster_protection Protection Stage cluster_stability Stability Test cluster_deprotection Deprotection Stage cluster_analysis Data Analysis p1 Protect Imidazole-4-methanol with Tr, Boc, Ts, SEM p2 Purify and characterize protected compounds p1->p2 s1 Expose each protected compound to various conditions (acidic, basic, oxidative, reductive) p2->s1 s2 Monitor decomposition over time (e.g., by HPLC, NMR) s1->s2 d1 Deprotect each compound using standard protocols s2->d1 d2 Determine yield and purity of deprotected product d1->d2 a1 Compare yields, reaction times, and stability data d2->a1 a2 Generate comparative tables and assess orthogonality a1->a2

Caption: Workflow for comparing imidazole protecting groups.

References

The Trityl Group: A Superior Choice for Imidazole Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and novel chemical entities, the strategic protection of reactive functional groups is paramount. The imidazole ring, a key structural motif in the amino acid histidine and numerous bioactive molecules, presents a unique challenge due to its nucleophilic nature. The selection of an appropriate protecting group for the imidazole nitrogen is a critical decision that can significantly impact the overall efficiency and success of a synthetic route. Among the various options, the trityl (triphenylmethyl, Trt) group has emerged as a highly advantageous choice, offering a unique combination of stability, selective removal, and steric influence. This guide provides a comprehensive comparison of the trityl group with other common imidazole protecting groups, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Key Advantages of the Trityl Group

The utility of the trityl group in imidazole protection stems from several key characteristics that render it superior in many synthetic contexts.

1. Acid Lability and Orthogonality: The N-trityl bond is highly susceptible to cleavage under mild acidic conditions.[1] This allows for its facile removal with reagents like trifluoroacetic acid (TFA) or acetic acid in dichloromethane (DCM), often at room temperature.[1] This acid-lability is a cornerstone of its utility, enabling orthogonal protection strategies. A protecting group strategy is considered orthogonal if individual protecting groups can be removed in any order without affecting others in the molecule.[2] The trityl group's stability under basic and neutral conditions makes it compatible with a wide range of other protecting groups used in organic synthesis, allowing for selective deprotection sequences.[1]

2. Steric Hindrance: The three bulky phenyl rings of the trityl group provide significant steric hindrance around the protected nitrogen atom.[1] This steric bulk effectively shields the imidazole ring from unwanted side reactions, such as N-acylation, which is a common issue with unprotected imidazoles during peptide synthesis.[3] Furthermore, this steric hindrance can influence the stereochemical outcome of reactions at adjacent centers.

3. Prevention of Racemization: In peptide synthesis, the histidine residue is particularly prone to racemization during the coupling step. The bulky trityl group on the imidazole side chain significantly suppresses this racemization, preserving the stereochemical integrity of the peptide.[3]

Comparative Analysis with Other Imidazole Protecting Groups

While the trityl group offers significant advantages, a comprehensive evaluation requires comparison with other commonly employed imidazole protecting groups, including tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2,4-Dinitrophenyl (DNP), and trityl derivatives like Monomethoxytrityl (Mmt) and Methyltrityl (Mtt).

Protecting GroupIntroduction ReagentsDeprotection ConditionsStabilityKey AdvantagesKey Disadvantages
Trityl (Trt) Trityl chloride (Trt-Cl), base (e.g., TEA, DIPEA)Mild acid (e.g., TFA, Acetic Acid)Stable to base and neutral conditionsSteric bulk prevents side reactions and racemization; Orthogonal to many other protecting groupsRequires acidic conditions for removal
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O), baseStrong acid (e.g., TFA); Can be removed under specific basic or reductive conditionsStable to a wide range of non-acidic conditionsCan be introduced readilyRemoval often requires harsh acidic conditions similar to those used for Boc-protected amines, limiting orthogonality
Tosyl (Ts) Tosyl chloride (Ts-Cl), baseStrong acid (e.g., HBr/AcOH), reducing agents (e.g., Na/NH₃), or specific mild conditions (e.g., HOBt)Very stable to a wide range of conditionsHigh stability suitable for multi-step synthesisHarsh deprotection conditions can be incompatible with sensitive functional groups
2,4-Dinitrophenyl (DNP) 1-Fluoro-2,4-dinitrobenzeneThiolysis (e.g., thiophenol)Stable to acid and baseOrthogonal to acid- and base-labile groupsCan be difficult to remove completely; DNP-hydrazine byproduct can be problematic
Monomethoxytrityl (Mmt) Methoxytrityl chloride (Mmt-Cl), baseVery mild acid (more labile than Trt)Stable to base and neutral conditionsMore easily cleaved than Trt, allowing for finer tuning of deprotectionLess stable to acid than Trt
Methyltrityl (Mtt) Methyltrityl chloride (Mtt-Cl), baseMild acid (more labile than Trt, less than Mmt)Stable to base and neutral conditionsIntermediate lability between Trt and MmtLess stable to acid than Trt

Table 1: Comparison of Common Imidazole Protecting Groups. This table summarizes the key features of the trityl group and its alternatives, providing a basis for selecting the most appropriate protecting group for a given synthetic strategy.

Experimental Data: A Quantitative Comparison

While direct side-by-side quantitative comparisons of all protecting groups under identical conditions are not extensively reported in a single study, the following tables compile representative data from various sources to illustrate the performance of the trityl group and its alternatives.

Protecting GroupSubstrateProtection Yield (%)Deprotection Yield (%)Reference
Trityl (Trt) Histidine>95>90[3]
tert-Butoxycarbonyl (Boc) Imidazole9575-98[4]
Tosyl (Ts) ImidazoleHigh (not specified)High (not specified)[5]

Table 2: Representative Yields for Protection and Deprotection of Imidazole. This table highlights the generally high yields achievable with the trityl group for both protection and deprotection steps.

The acid lability of trityl and its derivatives can be quantitatively compared by their relative rates of deprotection.

Protecting GroupRelative Rate of Deprotection
Trityl (Trt)1
Methyltrityl (Mtt)~10
Monomethoxytrityl (Mmt)~100

Table 3: Relative Rates of Acid-Catalyzed Deprotection of Trityl Derivatives. This data demonstrates the tunable lability within the trityl family of protecting groups, allowing for fine control over deprotection selectivity.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of the imidazole group using the trityl protecting group.

Protocol 1: Tritylation of Imidazole

Materials:

  • Imidazole-containing substrate

  • Trityl chloride (Trt-Cl) (1.1 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the imidazole-containing substrate in anhydrous DCM.

  • Add TEA or DIPEA to the solution and stir at room temperature.

  • Add Trt-Cl portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude N-trityl imidazole derivative, which can be further purified by column chromatography if necessary.

Protocol 2: Deprotection of N-Trityl Imidazole

Materials:

  • N-trityl imidazole derivative

  • Trifluoroacetic acid (TFA) or 80% aqueous Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-trityl imidazole derivative in DCM.

  • Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

  • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.

  • Upon completion, neutralize the acid with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the deprotected imidazole derivative. The byproduct, triphenylmethanol, can be removed by crystallization or chromatography.

Visualizing the Strategy: Logical Workflow

The decision-making process for selecting an imidazole protecting group can be visualized as a logical workflow.

Caption: A decision-making flowchart for selecting an appropriate imidazole protecting group.

Conclusion

The trityl group offers a compelling set of advantages for the protection of the imidazole functionality in complex organic synthesis. Its unique combination of steric bulk, which prevents unwanted side reactions and racemization, and its acid lability, which allows for orthogonal deprotection strategies, makes it a powerful tool for chemists. While other protecting groups have their specific applications, the trityl group and its derivatives provide a versatile and reliable option for a wide range of synthetic challenges, particularly in the demanding field of peptide and medicinal chemistry. The careful consideration of the factors outlined in this guide will enable researchers to select the optimal protecting group strategy, leading to more efficient and successful syntheses.

References

Purity Under the Magnifying Glass: HPLC vs. NMR for the Assessment of 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of the specialized organic molecule, 1-Trityl-1H-imidazole-4-methanol.

In the landscape of pharmaceutical development and chemical research, ensuring the purity of a compound is paramount. Impurities can influence the biological activity, toxicity, and stability of a substance, making their identification and quantification a critical step in the analytical workflow. This comparison will delve into the principles, experimental protocols, and data interpretation of both HPLC and quantitative NMR (qNMR) to equip researchers with the knowledge to select the most appropriate method for their needs when analyzing this compound.

At a Glance: HPLC vs. NMR for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.[1]Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[2][3]
Nature of Method Relative method; requires a certified reference standard of the same compound for accurate quantification.[2]Absolute method; allows for direct quantification against a certified internal standard of a different compound.[2][4]
Information Provided Retention time, peak area (proportional to concentration), and UV-Vis spectra (with a DAD detector). Provides information on the number and relative amounts of components in a mixture.[1][5]Chemical structure information, identification of impurities, and direct quantification of the analyte and impurities in a single experiment.[2][6]
Speed Method development can be time-consuming. Once a method is established, sample throughput can be high.[2]Often faster for a single sample as method development can be more straightforward, especially if a universal internal standard is used.[2]
Sensitivity Generally very high, capable of detecting trace-level impurities.[7]Sensitivity can be lower than HPLC, especially for complex mixtures or low-concentration impurities.
Sample Requirements Requires a soluble sample. The sample is consumed during the analysis.Requires a soluble sample in a deuterated solvent. The technique is non-destructive.
Quantification Based on the peak area relative to a standard curve or a 100% area normalization method (less accurate).[5]Calculated using the ratio of the integral of an analyte signal to the integral of a certified internal standard of known concentration.[4]

Experimental Protocols: A Step-by-Step Look

High-Performance Liquid Chromatography (HPLC)

The goal of an HPLC method for purity assessment is to separate the main compound, this compound, from any potential impurities, such as starting materials, by-products, or degradation products.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic System: A typical system would consist of a C18 reversed-phase column, a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to improve peak shape, and a UV detector set to a wavelength where the analyte has strong absorbance (e.g., around 220-260 nm).

  • Elution: A gradient elution is often employed, where the proportion of the organic solvent (acetonitrile) is increased over time to ensure the elution of compounds with a wide range of polarities.

  • Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of this compound with known purity would be used to create a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a direct and often faster approach to purity determination without the need for a specific reference standard of the analyte.[2][3]

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[4] The masses should be recorded with high precision.

  • Solvent: Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Complete dissolution is crucial for accurate results.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters. This includes a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation of all protons, a 90° pulse angle, and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis: The purity of the this compound is calculated using the following formula[4]:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Separation on Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity assessment.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Analysis cluster_data_qnmr Data Analysis weigh_sample Weigh Sample dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample->dissolve_qnmr weigh_standard Weigh Internal Standard weigh_standard->dissolve_qnmr acquire Acquire ¹H NMR Spectrum dissolve_qnmr->acquire process Process Spectrum acquire->process integrate_qnmr Integrate Signals process->integrate_qnmr calculate_qnmr Calculate Purity integrate_qnmr->calculate_qnmr

Caption: Experimental workflow for qNMR purity assessment.

Making the Right Choice: A Decision Guide

The selection of the most suitable analytical technique depends on various factors, including the specific goals of the analysis, available resources, and the nature of the sample.

Decision_Tree start Start: Purity Assessment of This compound q1 Need for absolute quantification and structural information? start->q1 q2 Is a certified reference standard of the analyte available? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Are trace-level impurities the primary concern? q2->q3 Yes hplc_rel Use HPLC (Relative Purity) q2->hplc_rel No q3->qnmr No hplc Use HPLC q3->hplc Yes

Caption: Decision tree for selecting between HPLC and qNMR.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations. HPLC, particularly with a UV detector, offers excellent sensitivity for detecting and quantifying impurities, but it is a relative technique that ideally requires a certified reference standard of the analyte for accurate results.

On the other hand, qNMR provides an absolute method for purity determination, offering the significant advantage of not requiring a direct reference standard of the compound being analyzed.[2] Furthermore, NMR provides invaluable structural information, which can aid in the identification of unknown impurities simultaneously with quantification.[2]

For routine quality control where a method has been established and high throughput is required, HPLC is a robust and reliable choice. For the primary characterization of a new batch, for which a certified standard may not be available, or when simultaneous structural confirmation is desired, qNMR stands out as a highly efficient and accurate technique. Ultimately, for a comprehensive purity profile, the orthogonal nature of these two techniques can be leveraged, using one to confirm the results of the other, thereby providing the highest level of confidence in the quality of this compound for its intended research or developmental application.

References

Comparative Guide to the Biological Activity of 1-Trityl-1H-imidazole-4-methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 1-Trityl-1H-imidazole-4-methanol and structurally related compounds. Due to the limited availability of public data on a wide range of specific derivatives of this compound, this guide incorporates data from close analogs, such as clotrimazole derivatives, to provide insights into potential therapeutic applications. The trityl-imidazole scaffold is a key feature in several biologically active molecules, exhibiting a spectrum of antifungal, antibacterial, and anticancer properties.

Introduction to this compound Derivatives

The this compound scaffold is characterized by a central imidazole ring, a bulky trityl (triphenylmethyl) group at the N1 position, and a hydroxymethyl group at the C4 position. The trityl group, often used as a protecting group in organic synthesis due to its steric bulk and acid lability, also plays a significant role in the biological activity of these molecules.[1] This structural motif is found in compounds like the well-known antifungal agent clotrimazole.[2] Research into derivatives of this core structure explores how modifications can modulate their biological effects, offering potential for the development of novel therapeutic agents.

Anticancer Activity

While specific data on a broad series of this compound derivatives is scarce, the anticancer potential of the broader imidazole class is well-documented.[3] For instance, a novel 1H-imidazole [4,5-f][4][5] phenanthroline derivative, IPM714, has demonstrated significant inhibitory activities against colorectal cancer cells, with IC50 values of 1.74 μM and 2 μM in HCT116 and SW480 cells, respectively.[3] The proposed mechanism for some imidazole derivatives involves the inhibition of key signaling pathways like PI3K/AKT/mTOR, which are crucial for cell proliferation and survival.[3]

Table 1: Comparative in vitro Anticancer Activity of Imidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
IPM714HCT116 (Colorectal)1.74[3]
IPM714SW480 (Colorectal)2[3]

Antifungal and Antibacterial Activity

The trityl-imidazole core is famously represented by clotrimazole, a widely used antifungal agent.[2] Its mechanism of action primarily involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[6] The exploration of clotrimazole analogs provides valuable insights into the structure-activity relationships of this class of compounds. Furthermore, some imidazole derivatives have shown activity against Gram-positive bacteria.[2]

Table 2: Comparative Antimicrobial Activity of Trityl-Imidazole Analogs

Compound/DerivativeFungal/Bacterial StrainMIC (µM)Reference
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4- triazol-4-ium bromideCandida albicans1.05 - 8.38[7]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4- triazol-4-ium bromideAspergillus fumigatus1.05 - 8.38[7]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4- triazol-4-ium bromideStaphylococcus aureus1.05 - 8.38[7]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4- triazol-4-ium bromideEscherichia coli1.05 - 8.38[7]

Note: The data presented is for a triazolium derivative, which shares structural similarities with the trityl-imidazole scaffold and provides an indication of potential activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds.

Synthesis of (1-Trityl-1H-imidazol-4-yl)methanol

The synthesis of the parent compound can be achieved through various routes. One common method involves the protection of the imidazole nitrogen with a trityl group, followed by functional group manipulations at the 4-position. The trityl group is typically introduced using trityl chloride in the presence of a base.[1]

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal and Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal or bacterial strain to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL for fungi or 5 x 10⁵ CFU/mL for bacteria.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 24-48 hours for fungi, 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the potential mechanism of action and experimental procedures, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazole Imidazole Derivative Imidazole->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds & controls incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Analyze data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

References

A Comparative Guide to the Spectroscopic Analysis of 1-Trityl-1H-imidazole-4-methanol and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 1-Trityl-1H-imidazole-4-methanol, a key intermediate in pharmaceutical synthesis, and its precursors: 4-(hydroxymethyl)imidazole and trityl chloride. This document outlines detailed experimental protocols for various spectroscopic analyses and presents a comparative analysis with alternative N-protected imidazole derivatives, supported by experimental data.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the protection of the imidazole nitrogen of 4-(hydroxymethyl)imidazole with a trityl group. This reaction is crucial for preventing unwanted side reactions in subsequent synthetic steps. The spectroscopic analysis of the starting materials and the final product is essential for confirming the identity and purity of the compounds.

Synthesis Pathway:

Synthesis 4-(hydroxymethyl)imidazole 4-(hydroxymethyl)imidazole This compound This compound 4-(hydroxymethyl)imidazole->this compound Trityl Chloride, Base Trityl Chloride Trityl Chloride Trityl Chloride->this compound

Synthesis of this compound.
Precursor: 4-(Hydroxymethyl)imidazole

4-(Hydroxymethyl)imidazole serves as the foundational imidazole core. Its spectroscopic data provides a baseline for comparison with the protected product.

Table 1: Spectroscopic Data for 4-(Hydroxymethyl)imidazole

Spectroscopic TechniqueObserved Data
¹H NMR (D₂O)δ 7.68 (s, 1H, H2), 7.08 (s, 1H, H5), 4.58 (s, 2H, CH₂)
¹³C NMR Data not readily available in searched literature.
FTIR (KBr Pellet)Characteristic peaks include broad O-H stretch (~3200-3400 cm⁻¹), C-H stretch (~2800-3000 cm⁻¹), C=N and C=C stretching in the imidazole ring (~1500-1600 cm⁻¹)
Mass Spec. (EI)Molecular Ion (M⁺): m/z 98
Precursor: Trityl Chloride

Trityl chloride is the protecting group source. Its spectroscopic signature is important for ensuring the quality of the reagent.

Table 2: Spectroscopic Data for Trityl Chloride

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃)δ 7.20-7.50 (m, 15H, Aromatic)[1]
¹³C NMR Data not readily available in searched literature.
FTIR Characteristic peaks for aromatic C-H stretch (~3000-3100 cm⁻¹), C=C stretch (~1600, 1490, 1450 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹)
Mass Spec. (EI)Major fragments at m/z 243 ([C(C₆H₅)₃]⁺), 165 ([C₁₃H₉]⁺)
Product: this compound

The introduction of the bulky trityl group significantly alters the spectroscopic properties of the imidazole derivative.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃)δ 7.10-7.40 (m, 16H, Trityl-H and Imidazole H5), 6.75 (s, 1H, Imidazole H2), 4.55 (s, 2H, CH₂), 1.80 (br s, 1H, OH)
¹³C NMR PubChem provides a reference to the ¹³C NMR spectrum, but specific peak data is not detailed in the available search results.[2]
FTIR Expected peaks include a broad O-H stretch (~3200-3400 cm⁻¹), aromatic and aliphatic C-H stretches (~2850-3100 cm⁻¹), and characteristic trityl and imidazole ring vibrations.
Mass Spec. (GC-MS)A prominent peak for the trityl cation (m/z 243) is expected due to the lability of the C-N bond.[2] The molecular ion is observed at m/z 340.[2]

Comparison with Alternative Protecting Groups

The choice of a protecting group is critical in multi-step synthesis. The trityl group is favored for its steric bulk and lability under acidic conditions. Below is a comparison with other common imidazole protecting groups.

Table 4: Spectroscopic Comparison of N-Protected Imidazole-4-methanol Derivatives

Protecting GroupKey ¹H NMR Signals (Typical)Key Mass Spec. Fragment
Trityl Multiplet at δ 7.1-7.4 for aromatic protons.m/z 243 ([C(C₆H₅)₃]⁺)
Benzyl Multiplet at δ 7.2-7.4 for benzyl aromatic protons, singlet ~δ 5.2 for benzyl CH₂.m/z 91 ([C₇H₇]⁺)
Boc Singlet at ~δ 1.6 for the tert-butyl protons.m/z 57 ([C(CH₃)₃]⁺)

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible results in a research setting.

Synthesis of this compound (General Procedure)

This protocol is adapted from general procedures for the N-tritylation of imidazoles.

Workflow for Synthesis:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve 4-(hydroxymethyl)imidazole in DMF Dissolve 4-(hydroxymethyl)imidazole in DMF Add Base (e.g., NaH) Add Base (e.g., NaH) Dissolve 4-(hydroxymethyl)imidazole in DMF->Add Base (e.g., NaH) Add Trityl Chloride Add Trityl Chloride Add Base (e.g., NaH)->Add Trityl Chloride Stir at room temperature Stir at room temperature Add Trityl Chloride->Stir at room temperature Quench with water Quench with water Stir at room temperature->Quench with water Extract with organic solvent Extract with organic solvent Quench with water->Extract with organic solvent Dry organic layer Dry organic layer Extract with organic solvent->Dry organic layer Concentrate in vacuo Concentrate in vacuo Dry organic layer->Concentrate in vacuo Purify by column chromatography Purify by column chromatography Concentrate in vacuo->Purify by column chromatography Analysis_Workflow Sample Sample NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy Sample->FTIR Spectroscopy GC-MS GC-MS Sample->GC-MS Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Functional Group Identification Functional Group Identification FTIR Spectroscopy->Functional Group Identification Molecular Weight and Fragmentation Pattern Molecular Weight and Fragmentation Pattern GC-MS->Molecular Weight and Fragmentation Pattern

References

comparative study of different synthetic routes to 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 1-Trityl-1H-imidazole-4-methanol, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are evaluated based on experimental data for reaction efficiency, reagent accessibility, and procedural complexity.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of histamine H3 receptor antagonists and other therapeutic agents. The trityl group provides crucial protection of the imidazole nitrogen, allowing for selective modifications at other positions of the imidazole ring. The choice of synthetic route to this intermediate can significantly impact the overall efficiency and scalability of a drug development program. This guide outlines and compares two common synthetic pathways: the reduction of a carboxylate ester and the reduction of an aldehyde.

Synthetic Route 1: Reduction of Ethyl 1-Trityl-1H-imidazole-4-carboxylate

This two-step route commences with the protection of a commercially available imidazole-4-carboxylate, followed by reduction of the ester functionality.

Step 1: Synthesis of Ethyl 1-Trityl-1H-imidazole-4-carboxylate

The synthesis begins with the N-tritylation of ethyl 4-imidazolecarboxylate. This reaction proceeds by treating the starting material with triphenylmethyl chloride (trityl chloride) in the presence of a base.

Step 2: Reduction of the Ester to the Alcohol

The resulting ester is then reduced to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LAH).[1][2]

Synthetic Route 2: Reduction of 1-Trityl-1H-imidazole-4-carbaldehyde

This route involves the initial preparation of a tritylated imidazole-4-carbaldehyde, which is subsequently reduced to the target alcohol.

Step 1: Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde

One documented method for the preparation of the aldehyde intermediate involves the reaction of 1H-imidazole-4-carbaldehyde with trityl chloride in an inert solvent.[1]

Step 2: Reduction of the Aldehyde to the Alcohol

The aldehyde is then reduced to this compound. This reduction is typically achieved using a milder reducing agent like sodium borohydride (NaBH4), which is known to be effective for the reduction of aldehydes and ketones.[3][4]

Experimental Protocols

Route 1: Reduction of Ethyl 1-Trityl-1H-imidazole-4-carboxylate

Step 1: Ethyl 1-trityl-1H-imidazole-4-carboxylate

A detailed experimental procedure for this step is not fully available in the searched literature. However, a general procedure for the tritylation of imidazole derivatives involves reacting the imidazole with trityl chloride in a suitable solvent like DMF or dichloromethane, in the presence of a base such as triethylamine or diisopropylethylamine.

Step 2: this compound via LAH Reduction

To a solution of ethyl 1-trityl-1H-imidazole-4-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of lithium aluminum hydride (LAH) in THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography.

Route 2: Reduction of 1-Trityl-1H-imidazole-4-carbaldehyde

Step 1: 1-Trityl-1H-imidazole-4-carbaldehyde

To a solution of 1H-imidazole-4-carbaldehyde in a suitable inert organic solvent such as dichloromethane, triphenylchloromethane is added.[1] The reaction is carried out in the presence of a base to neutralize the HCl generated. The reaction mixture is stirred at room temperature until completion. The work-up typically involves washing with water to remove water-soluble impurities, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be purified by crystallization or column chromatography.

Step 2: this compound via NaBH4 Reduction

To a solution of 1-Trityl-1H-imidazole-4-carbaldehyde in methanol, sodium borohydride is added portion-wise at 0 °C.[3] The reaction mixture is stirred at room temperature for a few hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Data Presentation

ParameterRoute 1: Ester ReductionRoute 2: Aldehyde Reduction
Starting Material Ethyl 4-imidazolecarboxylate1H-imidazole-4-carbaldehyde
Key Reagents Trityl chloride, Lithium Aluminum Hydride (LAH)Trityl chloride, Sodium Borohydride (NaBH4)
Number of Steps 22
Overall Yield Data not availableData not available
Purity of Final Product High (after chromatography)High (after chromatography)
Safety Considerations LAH is highly reactive with water and pyrophoric.NaBH4 is less reactive and safer to handle than LAH.

Comparative Analysis

Route 1 (Ester Reduction): This route utilizes a more powerful and less selective reducing agent, LAH.[1][2] While effective for ester reduction, LAH is highly reactive and requires stringent anhydrous conditions and careful handling. The starting material, ethyl 4-imidazolecarboxylate, is commercially available. A significant drawback is the lack of a detailed, readily available experimental protocol with yield data for the reduction step, making it difficult to assess its efficiency without further process development.

Route 2 (Aldehyde Reduction): This pathway employs a milder and more selective reducing agent, NaBH4, which is generally safer and easier to handle than LAH.[3][4] The starting material, 1H-imidazole-4-carbaldehyde, is also commercially available. The reduction of aldehydes with NaBH4 is a well-established and high-yielding reaction. This route is likely to be more amenable to scale-up due to the more manageable nature of the reducing agent.

Conclusion

Both synthetic routes offer a two-step pathway to the target molecule, this compound. Based on the available information, Route 2, involving the reduction of 1-Trityl-1H-imidazole-4-carbaldehyde with sodium borohydride, appears to be the more favorable option. The primary advantages of Route 2 are the use of a safer and more selective reducing agent and the generally high efficiency of aldehyde reductions. For researchers and drug development professionals, this route likely represents a more practical and scalable approach for the synthesis of this important intermediate. However, a definitive comparison of the overall efficiency would require the optimization and quantification of the yields for both synthetic pathways.

Visualizations

Synthetic_Route_1 start Ethyl 4-imidazolecarboxylate intermediate Ethyl 1-trityl-1H-imidazole-4-carboxylate start->intermediate Trityl Chloride, Base product This compound intermediate->product LiAlH4, THF

Caption: Synthetic pathway via ester reduction.

Synthetic_Route_2 start 1H-imidazole-4-carbaldehyde intermediate 1-Trityl-1H-imidazole-4-carbaldehyde start->intermediate Trityl Chloride, Base product This compound intermediate->product NaBH4, Methanol

References

Comparative Guide to the Validation of Analytical Methods for 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Trityl-1H-imidazole-4-methanol, a key intermediate in pharmaceutical synthesis. Given the limited publicly available, validated methods for this specific compound, this document draws upon established analytical techniques for structurally similar imidazole-containing compounds and trityl-protected molecules. The aim is to offer a robust framework for developing and validating accurate, precise, and reliable analytical methods for quality control and stability testing.

The comparison focuses on two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC), noted for its versatility and wide applicability, and Gas Chromatography (GC), a powerful tool for volatile and semi-volatile compounds. This guide presents supporting experimental data from analogous compounds to inform method development and validation strategies.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize typical validation parameters for analytical methods applied to imidazole derivatives, providing a benchmark for the expected performance of a method developed for this compound.

Table 1: Comparison of HPLC Method Validation Parameters for Imidazole-Containing Compounds

ParameterMethod A: RP-HPLC for Imidazole AntifungalsMethod B: Stability-Indicating RP-HPLC for OrnidazoleMethod C: RP-HPLC for Imidazole Impurities
Linearity (r²) > 0.999> 0.9990.9982
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Not Specified
Precision (% RSD) < 2.0%< 2.0%< 2.0%
LOD 0.1 µg/mL0.05 µg/mLNot Specified
LOQ 0.3 µg/mL0.15 µg/mL4 µ g/spot (HPTLC)
Specificity No interference from excipients or degradation productsSpecific for parent drug and impuritiesSpecific for Miconazole Nitrate
Robustness Method is robust to small variations in mobile phase composition and pHMethod is robust to variations in flow rate and column temperatureMethod is robust

Table 2: Comparison of GC Method Validation Parameters for Imidazole Derivatives

ParameterMethod D: GC-MS for Imidazole FungicidesMethod E: GC-MS for Imidazole-like Compounds
Linearity (r²) Not Specified0.9903 - 0.9992[1]
Accuracy (% Recovery) 79% - 99% (except for imazalil)[2]58.84% - 160.99%[1]
Precision (% RSD) < 12.3%[2]Not Specified
LOD 0.001 - 0.005 µ g/bee [2]0.0553 - 0.8914 µg/mL[1]
LOQ Not Specified0.2370 - 1.9373 µg/mL[1]
Specificity Selective for eleven imidazole and triazole fungicides[2]Selective for seven imidazole-like compounds[1]
Robustness Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for similar compounds and can be adapted for the validation of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination

This method is a reverse-phase HPLC approach suitable for the separation and quantification of this compound from its potential process-related impurities and degradation products.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Phosphate Buffer (pH adjusted to 7.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A time-programmed gradient can be optimized to achieve separation, for instance, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to a similar concentration as the standard solution.

  • Validation Parameters to be Assessed:

    • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from any degradation products and potential impurities.[3]

    • Linearity: Prepare a series of solutions of the reference standard at different concentrations and plot the peak area response against the concentration. The correlation coefficient (r²) should be close to 1.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the active pharmaceutical ingredient (API) at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Precision:

      • Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day and by the same analyst.

      • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or on different equipment.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase pH, column temperature, and flow rate to assess the method's reliability under normal variations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This method is suitable for the analysis of volatile or semi-volatile impurities that may be present in this compound. Due to the low volatility of the target compound, derivatization may be necessary.

  • Chromatographic System:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature gradient is used to separate compounds with different boiling points. For example, start at a lower temperature and ramp up to a higher temperature.

    • Injector Temperature: 250 °C.

    • Detector: Mass Spectrometer (MS).

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A suitable mass range to detect the target impurities.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable solvent.

    • If necessary, perform a derivatization step to increase the volatility of the analytes. A common derivatizing agent for compounds with active hydrogens is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction involves heating the sample with the derivatizing agent.

  • Validation Parameters to be Assessed:

    • The validation parameters are similar to those for HPLC, with a focus on specificity (mass spectral confirmation), linearity of response, accuracy, precision, LOD, and LOQ for the target impurities.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the validation of analytical methods.

G start Method Development & Optimization specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report & SOP system_suitability->documentation routine_analysis Routine Analysis documentation->routine_analysis

Caption: General workflow for analytical method validation.

G start Define Analytical Need analyte_properties Assess Analyte Properties (Volatility, Polarity, Chromophores) start->analyte_properties hplc_decision Non-volatile / Thermally Labile UV-Vis Absorbing analyte_properties->hplc_decision gc_decision Volatile / Semi-volatile Thermally Stable analyte_properties->gc_decision hplc HPLC method_development Method Development hplc->method_development gc GC gc->method_development hplc_decision->hplc gc_decision->gc validation Method Validation method_development->validation

Caption: Decision pathway for analytical method selection.

References

Safety Operating Guide

Proper Disposal of 1-Trityl-1H-imidazole-4-methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-Trityl-1H-imidazole-4-methanol as a hazardous chemical waste. Proper disposal requires adherence to local, state, and federal regulations. This guide provides a general operational plan for its safe handling and disposal in a laboratory setting.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a research laboratory.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and the specific hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Request:

    • Once the container is full or the waste is no longer being generated, contact your institution's EHS office to arrange for a pickup.

    • Follow their specific procedures for waste manifest and collection.

Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For small spills, contain the material using an absorbent, non-combustible material like sand or vermiculite.

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Have this compound waste ppe Don Appropriate PPE start->ppe collect_waste Collect waste in a designated, labeled hazardous waste container ppe->collect_waste spill Spill Occurs collect_waste->spill store_waste Store sealed container in a satellite accumulation area collect_waste->store_waste cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->collect_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. The disposal of chemical waste is strictly regulated, and non-compliance can result in significant penalties.

Personal protective equipment for handling 1-Trityl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 1-Trityl-1H-imidazole-4-methanol. This document provides immediate, critical safety protocols and logistical plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the GHS classification of analogous compounds, which indicates potential for skin irritation, serious eye irritation, and respiratory irritation, a stringent PPE protocol is mandatory when handling this compound.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust be worn at all times when handling the compound to protect against splashes. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a range of organic solvents and weak acids. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after glove removal.
Body Laboratory CoatA fully-buttoned, long-sleeved lab coat is required to protect skin from contact.
Respiratory Fume Hood or RespiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.

Operational and Disposal Plans

Adherence to a strict operational and disposal plan is critical to minimize exposure and environmental impact.

Experimental Protocol: Safe Handling in a Laboratory Setting
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment (spatulas, glassware, etc.) and reagents.

    • Prepare a designated waste container for this compound waste.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Donning PPE:

    • Follow the step-by-step PPE donning procedure outlined in the workflow diagram below.

  • Handling the Compound:

    • Conduct all weighing and transferring of the solid compound within the fume hood to minimize dust generation.

    • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.

  • Cleanup:

    • Decontaminate all surfaces that have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Dispose of all contaminated materials, including wipes and disposable PPE, in the designated hazardous waste container.

  • Doffing PPE:

    • Follow the step-by-step PPE doffing procedure outlined in the workflow diagram to prevent self-contamination.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 1. Hand Hygiene don2 2. Lab Coat don1->don2 don3 3. Eye/Face Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Eye/Face Protection doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Hand Hygiene doff3->doff4

Caption: Step-by-step workflow for donning and doffing Personal Protective Equipment (PPE).

Chemical and PPE Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_storage_disposal Storage and Disposal waste_source This compound (Solid or Solution) waste_container Designated, Labeled Hazardous Waste Container waste_source->waste_container contaminated_ppe Contaminated PPE (Gloves, Wipes, etc.) contaminated_ppe->waste_container storage Store in a designated, secure secondary containment area waste_container->storage disposal Arrange for pickup by certified hazardous waste disposal service storage->disposal

Caption: Flowchart for the safe disposal of this compound and contaminated materials.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.